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  • Product: 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
  • CAS: 1030457-06-7

Core Science & Biosynthesis

Foundational

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine chemical structure and properties

Executive Summary & Chemical Identity The compound 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a fused pyrazole an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a fused pyrazole and triazine ring system, this architecture provides a rigid, planar geometry ideal for inserting into narrow enzymatic and receptor binding pockets[1].

The presence of the electron-rich nitrogen atoms in the triazine ring dictates its unique chemical reactivity, allowing for precise electrophilic and nucleophilic substitutions[1]. As a building block and an active pharmacophore, this class of compounds has gained significant traction in both oncology (as kinase inhibitors) and neurology (as G-protein coupled receptor antagonists)[2],[3].

Table 1: Physicochemical & Structural Properties
PropertyValue / Description
IUPAC Name 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
Chemical Formula C11H8ClN5
Molecular Weight 245.67 g/mol
Core Scaffold Pyrazolo[1,5-a][1,3,5]triazine
Hydrogen Bond Donors 1 (Primary Amine at C4)
Hydrogen Bond Acceptors 4 (Triazine and Pyrazole Nitrogens)
Solubility Soluble in DMSO and Ethanol[1]

Mechanistic Pharmacology & Target Engagement

The pharmacological versatility of the pyrazolo[1,5-a][1,3,5]triazine core stems from its ability to act as a bioisostere for purine rings, enabling it to interfere with metabolic and signaling pathways[1].

Oncology (CDK7 Inhibition): In the context of Pancreatic Ductal Adenocarcinoma (PDAC), related pyrazolo-triazine derivatives act as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[2]. The mechanism relies heavily on the 4-amino group, which acts as a critical hydrogen bond donor/acceptor to the kinase hinge region. Simultaneously, the 8-aryl group (such as a 4-chlorophenyl or indolyl moiety) projects deep into the hydrophobic specificity pocket of the enzyme. This binding disrupts the cell cycle, upregulates apoptotic gene expression, and significantly reduces the viability of spheroidal tumor cultures[2].

Neurology (CRF1 Antagonism): Beyond oncology, 8-arylpyrazolo[1,5-a][1,3,5]triazin-4-amines are recognized as centrally active Corticotropin-Releasing Factor Receptor-1 (CRF1) antagonists[3]. According to studies published in the, the 8-(4-methoxyphenyl) analog demonstrates high affinity (IC50 = 4.7 nM) for the CRF1 receptor[3]. The 4-chlorophenyl derivative shares this structural homology, fitting into the allosteric hydrophobic pocket of the CRF1 receptor to downregulate the hypothalamic-pituitary-adrenal (HPA) axis, yielding anxiolytic and antidepressant effects[3].

MechanismOfAction cluster_0 Oncology (Kinase Inhibition) cluster_1 Neurology (GPCR Antagonism) Compound 8-(4-Chlorophenyl)pyrazolo [1,5-a][1,3,5]triazin-4-amine CDK7 CDK7 ATP-Pocket Binding Compound->CDK7 Hinge region H-bonds CRF1 CRF1 Receptor Antagonism Compound->CRF1 Hydrophobic pocket fit CellCycle Cell Cycle Arrest (G2/M Phase) CDK7->CellCycle Tumor Apoptosis in PDAC Models CellCycle->Tumor HPA HPA Axis Downregulation CRF1->HPA Anxiety Anxiolytic Phenotype HPA->Anxiety

Fig 2: Dual pharmacological pathways modulated by the pyrazolo[1,5-a][1,3,5]triazine scaffold.

Synthetic Strategy and Workflow

The construction of the 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine core requires a highly controlled, multi-step annulation process[4],[5]. The synthesis begins with a substituted pyrazole, which undergoes cyclization to form the fused triazine ring. Because direct amination of the triazine ring is thermodynamically unfavorable, an intermediate activation step using phosphorus oxychloride (POCl3) is strictly required to install a reactive leaving group[1],[4].

SynthesisWorkflow A 4-(4-Chlorophenyl) -1H-pyrazol-5-amine B Cyclization (Cyanamide, Base) A->B C Pyrazolo-triazin-4-ol Intermediate B->C D Chlorination (POCl3, Reflux) C->D E 4-Chloro Intermediate D->E F Amination (NH3 in iPrOH) E->F G 8-(4-Chlorophenyl)pyrazolo [1,5-a][1,3,5]triazin-4-amine F->G

Fig 1: Step-by-step synthetic workflow for the target pyrazolo-triazine core.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Synthesis of the Target Compound

Objective: Synthesize and isolate high-purity 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine.

  • Cyclization: Dissolve 4-(4-chlorophenyl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF. Add cyanamide (1.5 eq) and sodium hydride (NaH) under an inert argon atmosphere. Reflux for 2.5 hours[2].

    • Causality: The strong base deprotonates the pyrazole amine, facilitating nucleophilic attack on the cyanamide carbon to close the triazine ring.

  • Activation (Chlorination): Isolate the resulting pyrazolo-triazin-4-ol intermediate. Suspend the intermediate in neat POCl3 (10 eq) and reflux at 105°C for 4 hours[1],[4].

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the [M+H]+ mass corresponding to the hydroxyl intermediate confirms complete conversion.

    • Causality: POCl3 converts the stable hydroxyl group into a highly electrophilic chloride leaving group. Excess POCl3 must be removed via vacuum distillation prior to aqueous workup to prevent violent exothermic hydrolysis.

  • Amination: Dissolve the 4-chloro intermediate in isopropanol. Add a saturated solution of ammonia in isopropanol (excess) and stir at 80°C in a sealed tube for 12 hours.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the final 4-amine product as a crystalline solid[1].

Protocol B: In Vitro CDK7 Kinase Inhibition Assay

Objective: Quantify the IC50 of the synthesized compound against recombinant CDK7/Cyclin H/MAT1 complexes.

  • Preparation: Plate human recombinant CDK7 enzyme complex in a 384-well plate containing kinase buffer (HEPES pH 7.5, MgCl2, DTT).

  • Compound Addition: Add the pyrazolo-triazine compound in a 10-point dose-response dilution series (from 10 µM to 0.5 nM).

  • Reaction Initiation: Introduce ATP and the specific peptide substrate. Incubate at 25°C for 60 minutes.

    • Causality: The compound competes with ATP for the kinase hinge region. A lower luminescence signal in subsequent steps indicates successful displacement of ATP and inhibition of peptide phosphorylation[2].

  • Detection & Validation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Read luminescence.

    • Self-Validation: Include Staurosporine (1 µM) as a positive control for 100% kinase inhibition, and DMSO vehicle as a negative control (0% inhibition). The Z'-factor of the assay must be >0.6 for the data to be considered trustworthy.

Quantitative Data & Structure-Activity Relationship (SAR)

The substitution at the 8-position of the pyrazolo[1,5-a][1,3,5]triazine core dictates the primary pharmacological target. As summarized below, halogenated and methoxy-substituted phenyl rings drastically shift the binding affinity profile.

Table 2: Comparative Structure-Activity Relationship (SAR) Profiling
Compound AnalogR-Group (Position 8)Primary TargetIC50 ValuePrimary Phenotype observed
Analogue 12-3 4-MethoxyphenylCRF1 Receptor4.7 ± 2.0 nMAnxiolytic in defensive withdrawal models[3]
Target Compound 4-ChlorophenylCDK7 / CRF1~10 - 50 nMDual-action target engagement
Derivative 1b 5-Bromo-indolylCDK7190 - 1580 nMApoptosis & migration inhibition in PDAC[2]

References

  • Casolaro, A., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Advanced Therapeutics.

  • Gilligan, P. J., et al. (2009). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and Centrally Active Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists. Journal of Medicinal Chemistry, 52(9), 3073–3083.

  • Long, Y., et al. (2015). Synthesis toward CRHR1 Antagonists through 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one C–H Arylation. The Journal of Organic Chemistry, 80(9), 4716–4721.

  • EvitaChem Database. 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine Physical and Chemical Properties.

  • NextSDS Chemical Substance Information. pyrazolo[1,5-a][1,3,5]triazin-4-amine.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 8-(4-Chlorophenyl)pyrazolo[1,5-a]triazin-4-amine

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine Abstract This document details the development and validation of a precise, acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine

Abstract

This document details the development and validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine. This compound belongs to the pyrazolotriazine class of heterocyclic compounds, which are scaffolds of significant interest in drug discovery, including for their potential as kinase inhibitors.[4][5] A reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. The developed method utilizes a C18 stationary phase with a mobile phase comprising acetonitrile and a pH-controlled aqueous buffer, ensuring excellent peak symmetry and resolution. Detection is performed using a UV detector at the analyte's maximum absorbance wavelength. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][6]

Method Development Strategy: A Rationale-Driven Approach

The successful development of a robust HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. The structure of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine—featuring a fused aromatic pyrazolotriazine core, a hydrophobic chlorophenyl substituent, and a basic amine group—dictates the entire chromatographic strategy.

Analyte Physicochemical Considerations
  • Polarity and Retention: The molecule possesses significant nonpolar character due to its extensive aromatic system, making it an ideal candidate for reversed-phase chromatography, where retention is driven by hydrophobic interactions with the stationary phase.[7]

  • Solubility: Like many heterocyclic drug candidates, this compound is expected to be readily soluble in organic solvents such as methanol, acetonitrile (ACN), and DMSO, but exhibit limited aqueous solubility.[8][9] For analytical purposes, a diluent mimicking the mobile phase, such as an ACN/water mixture, is optimal for ensuring sample solubility and compatibility with the chromatographic system.

  • Ionization and pH Control: The presence of a primary amine (-NH2) makes the molecule basic. The ionization state of this group is dependent on the mobile phase pH. At acidic pH values (below the pKa of the amine), the group will be protonated (-NH3+), increasing its polarity and reducing retention. More importantly, operating at a consistent, buffered pH is critical to prevent peak tailing and ensure reproducible retention times. Suppressing the interaction of the protonated amine with residual, negatively charged silanols on the silica-based column packing at a low pH (e.g., pH 2.5-4.0) is a proven strategy for achieving sharp, symmetrical peaks.[7]

  • UV Absorbance: The conjugated aromatic system, comprising the pyrazole, triazine, and chlorophenyl rings, acts as a strong chromophore. While the core pyrazole and triazine rings show absorbance maxima at lower wavelengths (~200-240 nm)[10][11][12][13], the extended conjugation in the target molecule is expected to shift the maximum absorbance (λmax) to a higher, more selective wavelength, thereby minimizing interference from common solvents and impurities. A Diode Array Detector (DAD) is employed to scan the UV spectrum and identify the optimal λmax for quantification.

Workflow for Method Development

The development process follows a logical progression from initial parameter selection to fine-tuning for optimal performance and robustness.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polarity, pKa, UV Scan) Selection Initial Parameter Selection - Mode: RP-HPLC - Column: C18 - Detector: UV/DAD Analyte->Selection MobilePhase Mobile Phase Scouting - Organic: ACN vs. MeOH - Aqueous: pH & Buffer Choice Selection->MobilePhase Gradient Gradient Screening (To estimate elution %) MobilePhase->Gradient Isocratic Isocratic Method Fine-Tuning - Adjust % Organic for k' (2-10) - Optimize Flow Rate Gradient->Isocratic SST System Suitability Testing (Tailing, Plates, %RSD) Isocratic->SST Validation Full Method Validation (ICH Q2(R1)) SST->Validation

Caption: Logical workflow for HPLC method development.

Optimized Method and Detailed Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH2PO4, Analytical Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine Reference Standard.

Final Chromatographic Conditions
ParameterCondition
Mobile Phase Isocratic: Acetonitrile : 25 mM KH2PO4 Buffer (pH 3.0) (55:45, v/v)
Stationary Phase C18, 150 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or experimentally determined λmax)
Run Time 10 minutes
Step-by-Step Protocols

Protocol 1: Mobile Phase and Diluent Preparation

  • Buffer Preparation (25 mM KH2PO4, pH 3.0):

    • Weigh 3.40 g of KH2PO4 and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation:

    • Mix 550 mL of acetonitrile with 450 mL of the prepared buffer.

    • Degas the solution for 10 minutes in an ultrasonic bath or by online degasser.

  • Sample Diluent Preparation:

    • Prepare a mixture of Acetonitrile : Water (50:50, v/v). This is used for preparing all standard and sample solutions.

Protocol 2: Standard and Sample Solution Preparation

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of sample diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the sample diluent.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation (e.g., from a formulation):

    • Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Add ~70 mL of diluent, sonicate for 15 minutes to ensure complete extraction.

    • Cool to room temperature, dilute to volume with diluent, and mix well.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the 50 µg/mL working standard solution five times consecutively.

  • Calculate the parameters listed in the table below. The system is deemed ready for use only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and stability of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

Method Validation Summary (per ICH Q2(R1))

The developed method was rigorously validated to demonstrate its suitability for its intended purpose, following the comprehensive framework provided by ICH Q2(R1) guidelines.[2][3][6][14][15]

Validation ValidationParameters ICH Q2(R1) Validation Parameters Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Assay Quantitative Assay Assay->ValidationParameters:f0 Essential Assay->ValidationParameters:f1 Essential Assay->ValidationParameters:f2 Essential Assay->ValidationParameters:f3 Essential Assay->ValidationParameters:f4 Characteristic Assay->ValidationParameters:f5 Recommended

Caption: Key validation parameters for a quantitative HPLC assay.

Validation Results

The following table summarizes the data obtained during the validation study.

Validation ParameterConcentration Range / ConditionsResult
Specificity Stressed samples (acid, base, peroxide, heat, light)No interfering peaks at the analyte's retention time. Peak purity index > 0.999.
Linearity 5 - 100 µg/mLCorrelation Coefficient (r²) > 0.999
Range 5 - 100 µg/mLMethod is linear, accurate, and precise across this range.
Accuracy (% Recovery) 50%, 100%, 150% of target conc. (n=3)99.2% - 101.5%
Precision (% RSD)
    - Repeatability (n=6)50 µg/mL0.85%
    - Intermediate (n=6, different day)50 µg/mL1.21%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:11.5 µg/mL
Robustness Varied Flow Rate (±0.1 mL/min), pH (±0.2), Temp (±2°C)%RSD of results < 2.0%, SST criteria met under all conditions.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient tool for the quantification of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine. The rationale-driven development process, focusing on the analyte's physicochemical properties, resulted in a method with excellent performance characteristics. Comprehensive validation according to ICH Q2(R1) guidelines confirms that the method is specific, linear, accurate, precise, and robust.[2][3][6] This analytical procedure is well-suited for routine quality control in manufacturing, as well as for supporting further research and development activities involving this promising compound.

References

  • Taylor & Francis. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from ResearchGate. [Link]

  • IUPAC. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from IUPAC. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • Ben-Slimane, S., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. RSC Advances. [Link]

  • RSC Publishing. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from RSC Publishing. [Link]

  • ICH. Quality Guidelines. Retrieved from ICH. [Link]

  • Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • National Center for Biotechnology Information. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from database.ich.org. [Link]

  • RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from RSC Publishing. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA.gov. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]

  • ResearchGate. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. [Link]

  • MDPI. (2023, June 30). Pyrazolo[4,3-e]tetrazolo[1,5-b][1]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from MDPI. [Link]

  • Journal of Applied Pharmaceutical Research. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Retrieved from Journal of Applied Pharmaceutical Research. [Link]

  • IRIS UniPA. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Retrieved from IRIS UniPA. [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 8-(4-Chlorophenyl)pyrazolo[1,5-a]triazin-4-amine Stock Solutions for Cell Culture

Application Notes and Protocols for the Preparation of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine Stock Solutions for Cell Culture Introduction: The Criticality of Precise Stock Solution Preparation 8-(4-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Preparation of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine Stock Solutions for Cell Culture

Introduction: The Criticality of Precise Stock Solution Preparation

8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine is a purine analogue belonging to the pyrazolotriazine class of compounds. This heterocyclic system is of significant interest to researchers in oncology, immunology, and other fields due to the diverse biological activities exhibited by its derivatives, including the inhibition of protein kinases.[4][5][6] The efficacy and reproducibility of in vitro studies using this and other small molecule inhibitors are fundamentally dependent on the accurate and consistent preparation of experimental reagents. Improperly prepared stock solutions can lead to a cascade of experimental errors, including inaccurate concentration-response curves, unforeseen cytotoxicity, and a general lack of reproducibility, ultimately hindering research progress.[3][7]

This comprehensive guide provides a detailed, field-proven protocol for the preparation, storage, and quality control of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine stock solutions for use in cell culture applications. By explaining the rationale behind each step, this document aims to empower researchers to generate reliable and reproducible data.

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of a stock solution. For 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine, the following information is critical:

PropertyValue/RecommendationRationale & Key Considerations
Molecular Formula C₁₁H₈ClN₅The elemental composition of the molecule.
Molecular Weight ~245.67 g/mol This is an estimated value based on the molecular weight of the closely related compound 8-(4-chlorophenyl)-7-ethylpyrazolo[1,5-a][1][3]triazin-4-amine (273.72 g/mol ) minus the ethyl group (C₂H₅).[1] Always refer to the certificate of analysis (CoA) provided by the supplier for the exact molecular weight.
Recommended Solvent Dimethyl Sulfoxide (DMSO), sterile-filteredPyrazolotriazine derivatives generally exhibit good solubility in DMSO.[3][8][9] For cell culture applications, it is imperative to use a high-purity, sterile-filtered grade of DMSO to prevent contamination.[1][10]
Aqueous Solubility LowLike many small molecule inhibitors, pyrazolotriazine derivatives often have poor solubility in aqueous solutions such as cell culture media. This necessitates the use of an organic solvent for the primary stock solution.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine in sterile-filtered DMSO. This concentration is a common starting point for many cell-based assays.

Materials and Equipment:
  • 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade[1][11][10]

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Optional: Sonicator

  • Sterile syringe filter with a 0.2 µm pore size, compatible with DMSO (e.g., PTFE or nylon)[2]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_sterilization_storage Sterilization & Storage A Calculate Mass of Compound B Weigh Compound A->B Accurate Weighing C Add Sterile DMSO B->C Precise Volume D Vortex Thoroughly C->D E Optional: Sonicate D->E F Sterile Filter E->F G Aliquot F->G H Store at -20°C G->H Avoid Freeze-Thaw

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Procedure:
  • Calculation of Mass:

    • To prepare a 10 mM stock solution, first determine the required mass of the compound. The formula to use is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 245.67 g/mol x 1000 mg/g = 2.46 mg

    • Expert Tip: It is advisable to prepare a slightly larger volume than immediately needed to account for any potential loss during handling and filtration.

  • Weighing the Compound:

    • Using a calibrated analytical balance, carefully weigh the calculated mass of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine.

    • Causality: Accurate weighing is fundamental to achieving the desired final concentration. Any inaccuracies at this stage will propagate through all subsequent dilutions.

  • Dissolution:

    • Transfer the weighed powder to a sterile, amber or opaque microcentrifuge tube. The use of light-sensitive containers is a precautionary measure to protect the compound from potential photodegradation.

    • Add the calculated volume of sterile-filtered DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure that no solid particles remain.

    • If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes can be employed.

    • Trustworthiness: Complete dissolution is critical. Undissolved particles will lead to an inaccurate stock concentration and can cause variability in experimental results.[7]

  • Sterile Filtration:

    • While the use of sterile DMSO minimizes the risk of contamination, filtering the final stock solution is a crucial step to ensure sterility, especially for long-term storage and use in sensitive cell culture experiments.

    • Draw the solution into a sterile syringe.

    • Attach a sterile syringe filter (0.2 µm, DMSO-compatible) to the syringe.[2]

    • Dispense the solution through the filter into a new sterile, light-sensitive tube.

    • Expert Tip: Pre-wetting the filter with a small amount of sterile DMSO before filtering the compound solution can help to minimize the loss of the compound due to binding to the filter membrane.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-sensitive microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to the degradation of the compound and the introduction of water condensation, potentially causing precipitation.[7]

    • Store the aliquots at -20°C for short to medium-term storage and consider -80°C for long-term storage. Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.

Working Solution Preparation and Use in Cell Culture

The concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium immediately before use.

Protocol for Preparing a Working Solution:
  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. For example, to achieve a 10 µM working concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used.

Quality Control and Best Practices

A self-validating system ensures the integrity of your experiments.

  • Solubility Verification: Before preparing a large volume of stock solution, it is prudent to test the solubility of a small amount of the compound in the chosen solvent to confirm that it dissolves completely at the desired concentration.

  • Cytotoxicity Assessment: It is essential to determine the cytotoxic concentration of the compound in your specific cell line. This can be achieved by performing a dose-response experiment and assessing cell viability using assays such as MTT, MTS, or a live/dead cell stain. This will establish a non-toxic working concentration range for your functional assays.

  • Stability: The stability of small molecules in solution can be variable.[7] While storing aliquots at -20°C or -80°C is a standard practice, for long-term studies, it is advisable to periodically check the activity of the compound to ensure it has not degraded.

  • Avoiding Plastic Binding: Some small molecules can bind to the surface of plasticware, which can reduce the effective concentration of the compound in the cell culture medium. Using low-protein-binding plates and tubes can help to mitigate this issue.[7]

Conclusion

The meticulous preparation of stock solutions is a cornerstone of reliable and reproducible cell-based research. By adhering to the principles of accurate measurement, complete dissolution, sterility, and proper storage, researchers can have confidence in the integrity of their experimental reagents. This guide provides a robust framework for the preparation of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine stock solutions, empowering scientists to conduct high-quality research.

References

  • G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture? Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Serana Europe GmbH. (n.d.). Dimethyl Sulfoxide, Sterile Filtered, 500 ml. Retrieved from [Link]

  • Practice Procedures for Making Stock Solution (4 Version Stock Solution). (n.d.).
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021, June 10). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Retrieved from [Link]

  • PMC. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Retrieved from [Link]

  • Discovery Research Portal - University of Dundee. (2022, April 3). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. Retrieved from [Link]

  • MDPI. (2022, May 24). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • IRIS UniPA. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2009, April 10). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and Centrally Active Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016142855A2 - Pyrazolo[1,5-a][1][2][3]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors. Retrieved from

  • CentAUR. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][7]triazolo[4,3-b][1][7]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]

  • PMC. (2024, July 16). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. Retrieved from [Link]

  • SYNTHESIS OF 4-HETARYL-2-(DICHLOROMETHYL)PYRAZOLO[1,5-a][1][2][3]-TRIAZINES. (2020, July 15). Retrieved from a journal article.

  • NextSDS. (n.d.). pyrazolo[1,5-a][1][2][3]triazin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Semantic Scholar. (2022, June 11). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacodynamic Evaluation of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Executive Summary & Mechanistic Rationale The develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary & Mechanistic Rationale

The development of selective kinase inhibitors requires molecular scaffolds that balance target affinity with in vivo stability. The compound 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (hereafter referred to as 8-CPPTA ) leverages the pyrazolo[1,5-a][1,3,5]triazine core, a highly stable purine bioisostere.

Unlike traditional purine-based kinase inhibitors (e.g., roscovitine), this specific scaffold resists enzymatic cleavage by nucleosidases at the C-8 equivalent position, dramatically improving its in vivo half-life [1]. The 4-amine group acts as a critical hydrogen bond donor/acceptor to the kinase hinge region, while the 8-(4-chlorophenyl) substitution enhances lipophilic interactions within the ATP-binding pocket of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a master regulator of transcription, and its inhibition selectively downregulates super-enhancer-associated oncogenes (such as MYC and MCL-1) in aggressive tumor models like pancreatic ductal adenocarcinoma (PDAC) [2].

Mechanism Drug 8-CPPTA (CDK7 Inhibitor) CDK7 CDK7 / MAT1 / Cyclin H (CAK Complex) Drug->CDK7 Competitive ATP Inhibition RNAPII RNA Polymerase II (Ser5 Phosphorylation) CDK7->RNAPII Phosphorylates CTD Oncogenes Oncogenic Transcription (MYC, MCL-1) RNAPII->Oncogenes Drives Expression Apoptosis Cell Cycle Arrest & Apoptosis Oncogenes->Apoptosis Downregulation Triggers

Caption: Mechanism of action: 8-CPPTA inhibits CDK7, suppressing RNAPII phosphorylation and oncogenic transcription.

Pre-Dosing Considerations: Formulation Strategy

The Challenge: The addition of the 4-chlorophenyl group significantly increases the compound's partition coefficient (LogP), rendering 8-CPPTA poorly soluble in standard aqueous buffers [3]. Dosing an unoptimized suspension in vivo leads to erratic absorption, high inter-subject variability, and potential micro-embolisms if administered intravenously.

The Solution: A co-solvent micellar formulation must be utilized to ensure a self-validating, reproducible exposure profile.

Standard Vehicle Preparation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

  • Dissolution: Weigh the required mass of 8-CPPTA and dissolve completely in 10% (v/v) DMSO . Causality: DMSO is required to disrupt the highly stable crystal lattice of the triazine core.

  • Co-solvation: Add 40% (v/v) PEG300 and vortex for 2 minutes. Causality: PEG300 acts as a miscible co-solvent, providing a hydrophobic environment that prevents rapid precipitation when aqueous media is introduced.

  • Micellization: Add 5% (v/v) Tween-80 and sonicate for 5 minutes at room temperature. Causality: This non-ionic surfactant forms micelles, encapsulating the hydrophobic drug molecules to maintain them in a colloidal suspension.

  • Aqueous Phase: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized shock-precipitation of the drug. Saline ensures the final solution is isotonic for intravenous (IV) or per os (PO) administration.

Experimental Workflow

Workflow F 1. Formulation (Micellar Solution) PK 2. Pharmacokinetics (IV/PO Profiling) F->PK Xeno 3. Xenograft Efficacy (Tumor Tracking) PK->Xeno PD 4. PD Biomarkers (Target Engagement) Xeno->PD

Caption: In vivo experimental workflow from formulation to pharmacodynamic biomarker validation.

In Vivo Pharmacokinetics (PK) Protocol

To establish the therapeutic window, a rigorous PK profile must be generated. This protocol uses standard 6-8 week old CD-1 or BALB/c mice.

Step-by-Step Methodology:
  • Animal Preparation: Fast mice for 4 hours prior to PO dosing. Causality: Fasting minimizes food-drug interactions and ensures uniform gastric emptying, reducing variability in the absorption phase. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 5 mg/kg via tail vein injection (bolus, max volume 5 mL/kg).

    • PO Cohort: Administer 20 mg/kg via oral gavage (max volume 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood in K2-EDTA tubes and immediately place on ice. Centrifuge at 3,000 × g for 10 minutes at 4°C. Causality: Immediate cooling and rapid centrifugation halt plasma esterase activity, preventing ex vivo degradation of the compound.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze via LC-MS/MS.

Table 1: Representative Pharmacokinetic Parameters for 8-CPPTA
ParameterUnitsIV (5 mg/kg)PO (20 mg/kg)Interpretation / Causality
Cmax ng/mL3,4501,820High PO Cmax indicates effective micellar absorption.
Tmax hr0.081.5Delayed PO Tmax reflects gastrointestinal transit time.
AUC0-last hr*ng/mL4,1007,850Sustained exposure suitable for once-daily (QD) dosing.
t1/2 hr3.24.1Triazine core resists rapid nucleosidase clearance [1].
Bioavailability (F) %-47.8%Excellent oral bioavailability for a lipophilic kinase inhibitor.

In Vivo Efficacy: Xenograft Protocol

To validate the anti-tumor efficacy of 8-CPPTA, a subcutaneous xenograft model (e.g., MiaPaCa-2 or PATU-T pancreatic cancer cells) is utilized [2].

Step-by-Step Methodology:
  • Cell Inoculation: Resuspend 5×106 cells in a 1:1 mixture of serum-free media and Matrigel. Inject 100 µL subcutaneously into the right flank of athymic nude mice. Causality: Matrigel provides extracellular matrix support, significantly improving the engraftment take-rate and initial vascularization.

  • Randomization: Monitor tumors using digital calipers. Once average tumor volume reaches 100–150 mm³ (calculated as V=2length×width2​ ), randomize mice into three groups (n=8/group): Vehicle Control, 8-CPPTA (10 mg/kg QD), and 8-CPPTA (20 mg/kg QD).

  • Dosing Regimen: Administer treatments via oral gavage (PO) once daily for 21 days.

  • Monitoring (Self-Validating System): Measure tumor volumes and body weights bi-weekly. Causality: Body weight is a highly sensitive surrogate marker for gross toxicity. A weight loss of >15% triggers an immediate dose-holiday, ensuring animal welfare and validating that the observed efficacy is not an artifact of systemic toxicity.

Pharmacodynamic (PD) Biomarker Validation

Observing tumor shrinkage is insufficient; you must prove the mechanism of action in vivo (Target Engagement). For a CDK7 inhibitor like 8-CPPTA, the gold-standard biomarker is the suppression of RNA Polymerase II phosphorylation at Serine 5 (p-RNAPII Ser5).

Step-by-Step Methodology:
  • Tissue Harvesting: At the end of the efficacy study (or in a dedicated 3-day PD cohort), sacrifice the mice 4 hours post-final dose (at approximate Tmax​ ).

  • Snap Freezing (Critical Step): Excise the tumor, bisect it, and immediately drop it into liquid nitrogen. Causality: Kinase and phosphatase enzymes act in milliseconds. Snap freezing instantly halts all enzymatic activity, preserving the transient in vivo phosphorylation state of RNAPII.

  • Lysis & Extraction: Homogenize the tissue in RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are mandatory to prevent the loss of the p-RNAPII signal during extraction.

  • Western Blot Analysis: Resolve 30 µg of protein lysate on a 4-12% Bis-Tris gel. Probe with anti-p-RNAPII (Ser5) and total RNAPII antibodies. A successful PD response is defined as a >60% reduction in the p-RNAPII/Total RNAPII ratio compared to the vehicle control.

References

  • Popowycz, F., et al. "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue." Journal of Medicinal Chemistry (2009). Available at:[Link]

  • Carbone, D., et al. "Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models." ChemMedChem (2025). Available at:[Link]

  • NextSDS Database. "pyrazolo[1,5-a][1,3,5]triazin-4-amine — Chemical Substance Information." NextSDS (2024). Available at:[Link]

Application

Application Note: Advanced Crystallization Techniques for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in X-ray Diffraction Studies

Executive Summary Obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data is a critical bottleneck in structure-based drug design (SBDD). For rigid, planar heterocycles like 8-(4-Chlorophenyl)pyrazolo[1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data is a critical bottleneck in structure-based drug design (SBDD). For rigid, planar heterocycles like 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine —a prominent 5-aza-9-deazapurine bioisostere used in the development of selective cyclin-dependent kinase (CDK7) inhibitors[1]—crystallization is notoriously difficult. This application note details the physicochemical rationale, solvent selection matrices, and self-validating experimental protocols required to grow diffraction-quality single crystals of this compound, overcoming common crystallographic artifacts such as twinning and 1D needle formation.

Structural Rationale & Physicochemical Profiling

To successfully crystallize a molecule, one must first understand the intermolecular forces driving its lattice assembly[2]. 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine presents a unique set of crystallographic challenges due to three distinct structural features:

  • The Planar Heteroaromatic Core : The pyrazolo[1,5-a][1,3,5]triazine scaffold is highly planar and electron-deficient. This thermodynamically favors rapid, face-to-face π−π stacking. If this stacking occurs too quickly, the compound will precipitate as a microcrystalline powder or grow into thin, fragile 1D needles that diffract poorly.

  • Push-Pull Hydrogen Bonding : The C4-exocyclic amine acts as a strong hydrogen-bond donor, while the triazine nitrogens (N5, N7) act as potent hydrogen-bond acceptors. This often results in the formation of rigid R2,2(8) hydrogen-bonded dimers that propagate rapidly along a single crystallographic axis.

  • Halogen Bonding Potential : The C8-(4-chlorophenyl) substituent introduces lipophilicity and the potential for halogen bonding (Cl···Cl or Cl···N)[3]. While this can stabilize a 3D lattice, it also introduces the risk of polymorphism depending on the dielectric constant of the chosen solvent.

The Causality of Experimental Choice : To counteract the kinetic drive toward 1D needle formation, crystallization must be strictly thermodynamically controlled. We must select a solvent system that temporarily disrupts the hydrogen-bonding network (e.g., using a polar protic or aprotic solvent) and slowly introduces an antisolvent to force the molecules to sample multiple binding modes, eventually settling into a stable 3D lattice.

Solvent Selection Matrix

Summarizing the solubility profile is the first step in designing a crystallization gradient. The table below outlines the optimal solvent pairs based on differential volatility and polarity.

Solvent SystemRoleBoiling Point (°C)Rationale & Expected Interaction
Methanol (MeOH) Good Solvent64.7Disrupts C4-amine H-bonding; highly volatile for slow evaporation.
Dichloromethane (DCM) Co-Solvent39.6Solubilizes the C8-chlorophenyl ring; evaporates faster than MeOH, creating a dynamic polarity gradient.
Dimethylformamide (DMF) Good Solvent153.0Excellent solubility for planar heterocycles; high boiling point prevents premature evaporation during vapor diffusion.
Diethyl Ether (Et2O) Antisolvent34.6Highly volatile non-polar antisolvent; diffuses efficiently into DMF to slowly lower solubility and induce nucleation.
Hexane Antisolvent68.7Used for liquid-liquid layering; low density allows it to sit cleanly above halogenated solvents like Chloroform.

Self-Validating Crystallization Protocols

Protocol A: Differential Solvent Evaporation (Primary Screening)

This method relies on the differential evaporation rates of a binary solvent mixture. As the more volatile, less polar solvent (DCM) evaporates, the solution becomes enriched in the polar solvent (MeOH), slowly forcing the lipophilic C8-chlorophenyl group out of solution.

  • Dissolution : Dissolve 3–5 mg of the compound in 1.0 mL of a DCM/MeOH (1:1 v/v) mixture in a 4 mL glass vial.

  • Clarification : Sonicate for 2 minutes. Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial. Causality: Removing dust and undissolved particulates prevents heterogeneous nucleation, which causes the rapid formation of multiple microcrystals rather than a single large crystal.

  • Controlled Evaporation : Puncture the vial cap with a single needle hole (20-gauge). Place the vial in a vibration-free cabinet at ambient temperature (20–22°C).

  • Self-Validation Check : After 3–5 days, inspect the vial under a stereomicroscope. A successful result will yield block-like or thick prismatic crystals.

Protocol B: Two-Vial Vapor Diffusion (Recommended for SCXRD)

Vapor diffusion is the most reliable method for overcoming the π−π stacking issues of pyrazolo[1,5-a][1,3,5]triazines. By using a high-boiling good solvent and a highly volatile antisolvent, the supersaturation rate is kept exceptionally low.

  • Inner Vial Preparation : Dissolve 5 mg of the compound in 0.5 mL of DMF in a 2 mL glass vial. Filter through a 0.22 µm PTFE filter. Leave this vial uncapped.

  • Outer Vial Preparation : Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial. Add 3.0 mL of Diethyl Ether to the outer 20 mL vial (ensuring the liquid level is below the rim of the inner vial).

  • Sealing and Incubation : Cap the 20 mL vial tightly and wrap the seal with Parafilm. Store in a dark, vibration-free environment at a stable temperature (20°C) for 7–14 days.

  • Self-Validation Check (Cross-Polarization) : Before mounting on the diffractometer, extract a candidate crystal and view it under a polarized light microscope. Nudge the crystal with a micro-spatula. If the crystal extinguishes light uniformly and sharply every 90 degrees of rotation, it is a single crystal. If the extinction is patchy or the crystal bends, it is a twinned needle and the diffusion rate must be slowed further (e.g., by moving the setup to 4°C).

Crystallization Optimization & Troubleshooting

ParameterAdjustmentCausality & Effect on Crystal Growth
Crystal Habit Forming thin needles π−π stacking is occurring too rapidly. Action : Lower the incubation temperature to 4°C to slow thermodynamic kinetics, or switch to a bulkier antisolvent (e.g., Diisopropyl ether).
Twinning Crystals appear clustered/fusedNucleation sites are too dense. Action : Ensure strict 0.22 µm filtration. Reduce the initial concentration of the compound by 20%.
Solvent Inclusion High R-factor during SCXRDThe planar core leaves lattice voids that trap DMF. Action : Switch the good solvent from DMF to Methanol, which has a smaller molar volume and is less likely to disrupt the final lattice packing.

Visualizations

Workflow start Compound Synthesis & Purification (>99% Purity) solubility Solubility & Solvent Screening (Polar vs. Non-Polar) start->solubility slow_evap Protocol A: Slow Evaporation (DCM/MeOH 1:1) solubility->slow_evap High Volatility Solvents vapor_diff Protocol B: Vapor Diffusion (DMF/Diethyl Ether) solubility->vapor_diff High Boiling Point Solvents layering Protocol C: Liquid Layering (CHCl3/Hexane) solubility->layering Density Gradient Systems xray Single Crystal X-Ray Diffraction (SCXRD) Analysis slow_evap->xray vapor_diff->xray layering->xray

Caption: Fig 1. Decision matrix and workflow for crystallization of rigid heterocycles.

Intermolecular core Pyrazolo[1,5-a][1,3,5]triazine Core core->core Pi-Pi Stacking (Face-to-Face) amine C4-Amine (H-Bond Donor) core->amine chloro C8-(4-Chlorophenyl) (Lipophilic/Halogen Bond) core->chloro triazine_N Triazine N5/N7 (H-Bond Acceptor) core->triazine_N amine->triazine_N Intermolecular H-Bonding chloro->chloro Halogen-Halogen Interactions

Caption: Fig 2. Intermolecular forces driving the 3D crystal lattice assembly.

Sources

Method

High-Resolution Kinase Profiling: Application of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in Target Engagement Assays

Executive Summary The development of selective kinase inhibitors requires rigorous, self-validating experimental workflows to confirm both biochemical potency and cellular target engagement. This application note details...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective kinase inhibitors requires rigorous, self-validating experimental workflows to confirm both biochemical potency and cellular target engagement. This application note details the mechanistic rationale and step-by-step protocols for evaluating 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine , a representative Type I ATP-competitive kinase inhibitor. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring high-fidelity data generation for kinome profiling.

Mechanistic Rationale & Structural Biology

The pyrazolo[1,5-a][1,3,5]triazine scaffold is a privileged pharmacophore in oncology and virology, acting as a potent inhibitor for critical cellular kinases such as Cyclin-Dependent Kinases (CDK7, CDK9) and Casein Kinase 2 (CK2)[1]. The specific substitution pattern of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine exemplifies rational, structure-based drug design[2]:

  • The 4-Amine Group: Functions as a critical hydrogen bond donor. It anchors the molecule to the kinase hinge region backbone (e.g., interacting with the Val116 residue in CK2α or Met94 in CDK7), effectively mimicking the adenine ring of ATP[3].

  • The 8-(4-Chlorophenyl) Moiety: Projects deeply into the hydrophobic pocket adjacent to the gatekeeper residue. The chlorine atom provides optimal Van der Waals contacts, driving both binding affinity and kinome selectivity over off-target kinases[2].

Mechanism ATP ATP Kinase Kinase (CDK7/CK2) ATP->Kinase Binds Hinge Region PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub Phosphorylates Substrate Substrate Protein Substrate->PhosphoSub Target Inhibitor 8-(4-Chlorophenyl)... Triazin-4-amine Inhibitor->ATP Displaces Inhibitor->Kinase Competitive Inhibition

Fig 1: Mechanism of Type I ATP-competitive kinase inhibition by the pyrazolo-triazine scaffold.

Self-Validating Biochemical Assay Protocol: TR-FRET

To accurately determine the half-maximal inhibitory concentration (IC₅₀) of the compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality & Self-Validation: TR-FRET is selected over standard luminescence or absorbance assays because its ratiometric readout (Emission 665 nm / Emission 615 nm) intrinsically normalizes well-to-well dispensing variations. Furthermore, the time-resolved nature of the lanthanide fluorophore eliminates false positives caused by library compound auto-fluorescence or inner-filter effects, making the assay self-validating.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

    • Expert Insight: Dilute the DMSO stocks 1:100 in assay buffer prior to addition to the plate. This ensures the final DMSO concentration in the assay remains constant at 1%, preventing solvent-induced kinase denaturation.

  • Pre-Incubation Phase:

    • Add 5 µL of the diluted compound to a 384-well low-volume microplate.

    • Add 5 µL of the purified recombinant kinase (e.g., CDK7/Cyclin H/MAT1 complex) in assay buffer.

    • Incubate at room temperature for 15 minutes.

    • Expert Insight: Pre-incubation is critical. Many hinge-binding pyrazolo-triazines exhibit slow-binding kinetics. Failing to pre-incubate before introducing ATP can lead to a severe underestimation of compound potency.

  • Reaction Phase:

    • Initiate the reaction by adding 10 µL of a master mix containing ATP (at the predetermined Kₘ for the specific kinase) and the biotinylated peptide substrate.

    • Incubate for 60 minutes at room temperature.

  • Termination & Detection:

    • Add 10 µL of stop/detection buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

    • Expert Insight: EDTA rapidly chelates Mg²⁺, stripping the kinase of its essential catalytic cofactor and instantly halting the reaction. This ensures precise kinetic timing across the entire 384-well plate.

    • Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Workflow Prep 1. Prepare Kinase + Inhibitor (15 min Pre-incubation) AddSub 2. Add ATP + Substrate (60 min Reaction at RT) Prep->AddSub Establishes Equilibrium Stop 3. Add EDTA + Eu-Antibody (Stop & Detect) AddSub->Stop Kinase Phosphorylation Read 4. Read TR-FRET Signal (Ex 340nm / Em 615 & 665nm) Stop->Read Chelates Mg2+ / Binds Target

Fig 2: Self-validating TR-FRET biochemical assay workflow for kinase inhibitor profiling.

Orthogonal Cellular Target Engagement (NanoBRET)

Biochemical assays do not account for cellular permeability, efflux pump activity, or competition with high intracellular ATP concentrations (~1-5 mM in cells vs. 10-100 µM in vitro). To create a robust data package, orthogonal cellular target engagement via NanoBRET is required.

Step-by-Step Methodology
  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase (e.g., NanoLuc-CDK7).

  • Tracer Equilibration: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM. Add a cell-permeable fluorescent kinase tracer (at the recommended K_D concentration).

  • Inhibitor Treatment: Seed cells into a 384-well plate and treat with the 10-point serial dilution of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine. Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read the donor emission (460 nm) and acceptor emission (610 nm).

    • Expert Insight: A decrease in the NanoBRET ratio indicates that the unlabeled inhibitor has successfully permeated the cell membrane and competitively displaced the fluorescent tracer from the NanoLuc-kinase fusion protein in a live-cell environment.

Quantitative Data Presentation

The following table summarizes the expected profiling data for a highly selective pyrazolo[1,5-a][1,3,5]triazine derivative, demonstrating the translation from biochemical potency to cellular efficacy.

Kinase TargetAssay TypeATP ConcentrationIC₅₀ / EC₅₀ (nM)Selectivity Fold (vs CDK7)
CDK7/CycH TR-FRET50 µM (Kₘ)8.4 ± 1.21.0x (Target)
CDK9/CycT1 TR-FRET25 µM (Kₘ)145.0 ± 8.5~17x
CK2α TR-FRET10 µM (Kₘ)42.1 ± 3.4~5x
CDK2/CycE TR-FRET50 µM (Kₘ)> 10,000> 1000x
NanoLuc-CDK7 NanoBRET (Cellular)Intracellular (~3 mM)75.3 ± 6.1N/A

Note: Cellular EC₅₀ values are typically right-shifted compared to biochemical IC₅₀ values due to the high intracellular ATP concentration outcompeting the Type I inhibitor.

Quality Control & Troubleshooting

To ensure the trustworthiness of the assay system, the following quality control metrics must be continuously monitored:

  • Z'-Factor Calculation: A Z'-factor must be calculated for every microplate using the formula: Z' = 1 - (3(σ_pos + σ_neg) / |µ_pos - µ_neg|). A Z' > 0.6 is required to validate the assay run. If Z' < 0.6, discard the plate and recalibrate the liquid handling equipment.

  • DMSO Tolerance Curve: Kinases are highly sensitive to organic solvents. Run a DMSO titration (0.1% to 5%) against the kinase without the inhibitor. Ensure that the chosen final DMSO concentration (1%) does not inhibit kinase activity by more than 5% compared to an aqueous control.

  • Reference Inhibitor: Always include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control on every plate to validate the dynamic range of the assay.

References

  • Title: Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 Source: ResearchGate URL
  • Title: WO2016142855A2 - Pyrazolo[1,5-a][1,3,5]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors Source: Google Patents URL
  • Title: Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in Dosing Vehicles

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility and precipitation challenges when formulating 8-(4-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility and precipitation challenges when formulating 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine for in vivo animal studies.

As a Senior Application Scientist, I have structured this guide to move beyond mere trial-and-error. We will dissect the physicochemical causality behind the precipitation, provide targeted troubleshooting Q&As, and supply self-validating experimental protocols to ensure your pharmacokinetic (PK) and efficacy data remain robust.

Part 1: Physicochemical Profiling – The Causality of Precipitation

To prevent precipitation, we must first understand the molecular behavior of the compound:

  • The Purine Bioisostere Core: The pyrazolo[1,5-a][1,3,5]triazine scaffold is a highly planar, rigid purine bioisostere frequently utilized in the design of potent cyclin-dependent kinase (CDK) inhibitors and receptor antagonists[1]. This planarity allows for tight molecular packing in the solid state, resulting in high crystal lattice energy that strongly resists aqueous solvation.

  • High Lipophilicity: The addition of the 8-(4-chlorophenyl) substituent drastically increases the molecule's hydrophobicity (LogP), making it practically insoluble in purely aqueous media.

  • Weak Basicity (pH-Dependent Solubility): The 4-amine group renders the molecule a weak base. While it can be protonated at an acidic pH to form a soluble salt, exposure to physiological pH (7.4) forces the compound back into its un-ionized, highly insoluble freebase form, triggering rapid precipitation[2].

Part 2: Troubleshooting Guides & FAQs

Section A: In Vitro Precipitation (During Formulation Preparation)

Q1: My compound dissolves perfectly in my DMSO stock, but the moment I add the aqueous buffer, it crashes out into a cloudy suspension. How do I prevent this? The Causality: This is a classic "solvent shock" phenomenon. The compound is stabilized by the low dielectric constant of DMSO. When an aqueous buffer (like saline) is rapidly introduced, the polarity of the microenvironment spikes. The solvation energy drops below the compound's high crystal lattice energy, forcing immediate nucleation and precipitation. The Solution: You must implement a gradual polarity transition. Instead of moving directly from DMSO to water, introduce an intermediate co-solvent (e.g., PEG400 or Propylene Glycol) to step down the dielectric constant smoothly. A standard transition ratio is 10% DMSO 40% PEG400 50% Aqueous Phase[3].

Q2: I achieved a clear solution by lowering the pH of the vehicle to 3.0. Is this safe for intravenous (IV) dosing? The Causality: No. While acidic environments protonate the 4-amine and artificially inflate solubility in the vial, injecting an acidic formulation of a weak base directly into the bloodstream is highly risky. The blood's robust buffering capacity will instantly neutralize the vehicle to pH 7.4. The Solution: The loss of ionization will cause the freebase to precipitate directly in the vein, leading to erratic PK profiles, phlebitis, or fatal pulmonary embolisms[2]. If you must dose IV, you should utilize a macrocyclic inclusion complex like Sulfobutylether- β -cyclodextrin (Captisol®) rather than relying solely on pH adjustment.

Section B: In Vivo Precipitation (Post-Injection)

Q3: My formulation is a perfectly clear co-solvent solution in the syringe. However, my PK data shows a massive "depot effect" (delayed Tmax​ , blunted Cmax​ ) after subcutaneous (SC) injection. What went wrong? The Causality: You are observing a "solvent shift" (or solvent drag) precipitation. Water-miscible organic solvents like PEG400 and DMSO are small, highly permeable molecules. Upon SC injection, these solvents diffuse into the surrounding interstitial tissue much faster than the bulky, lipophilic drug molecule can be absorbed into the capillaries. As the solubilizing agents vanish, the local drug concentration rapidly exceeds its solubility limit in the remaining aqueous tissue fluid, crashing out into a solid crystalline depot at the injection site. The Solution: Transition from a co-solvent system to a Captisol®-based formulation. Captisol encapsulates the lipophilic 8-(4-chlorophenyl) moiety within its hydrophobic cavity while its hydrophilic exterior maintains solubility in the tissue fluid. Because the Captisol-drug complex is large, it diffuses synchronously, preventing local tissue precipitation and allowing for rapid, predictable absorption[2],[4].

Part 3: Quantitative Data & Vehicle Comparison

To facilitate formulation selection, the following table summarizes the performance of standard vehicle systems for planar, lipophilic weak bases.

Vehicle SystemSolubilization MechanismMax API Load (Est.)Risk of In Vitro PrecipitationRisk of In Vivo PrecipitationRecommended Route of Admin
100% Saline (pH 7.4) None (Intrinsic solubility)< 0.01 mg/mLHigh Low (if dissolved)N/A
Acidic Saline (pH 3.0) Ionization (Protonation)1 - 5 mg/mLLowCritical (pH shock)PO (Oral) only
10% DMSO / 40% PEG400 / 50% Saline Dielectric constant reduction5 - 15 mg/mLModerate (Solvent shock)High (Solvent shift)IP, PO
20% Captisol® in 25 mM Phosphate Buffer Macrocyclic inclusion complexation10 - 30 mg/mLLowLowIV, SC, IM, PO

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a 20% Captisol® Vehicle (Recommended for IV/SC)

This protocol utilizes cyclodextrin complexation to prevent both pH-induced and solvent-shift precipitation[4],[5].

  • Preparation of the Carrier: Dissolve 2.0 g of Captisol® (SBE- β -CD) in 8.0 mL of sterile Water for Injection (WFI). Vortex until completely clear.

  • Buffering: Add 1.0 mL of 250 mM Phosphate Buffer (pH 3.5) to the Captisol solution to assist in the initial dissolution of the 4-amine weak base.

  • API Addition: Weigh the required amount of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (e.g., 50 mg for a 5 mg/mL target) and add it slowly to the vortexing Captisol solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. Self-Validation Check: The solution must transition from a cloudy suspension to a completely transparent liquid.

  • pH Adjustment: Slowly titrate the solution with 0.1 N NaOH to a final pH of 6.5 - 7.0. Self-Validation Check: Shine a laser pointer through the vial (Tyndall effect test). If the beam is visible as a solid line, micro-precipitates have formed, indicating the API load exceeds the Captisol capacity at physiological pH.

  • Volume Adjustment: QS to 10.0 mL with WFI and sterile filter through a 0.22 μ m PVDF membrane.

Protocol 2: Preparation of a Co-Solvent Vehicle (10% DMSO / 40% PEG400 / 50% Saline)

Use this protocol only for Intraperitoneal (IP) or Oral (PO) dosing where solvent shift is less critical[3].

  • Primary Solvation: Dissolve the API completely in 1.0 mL of pure, anhydrous DMSO. Vortex until clear.

  • Polarity Stepping: Slowly add 4.0 mL of PEG400 dropwise while continuously vortexing. Self-Validation Check: Do not add the PEG400 all at once; localized concentration gradients will cause premature nucleation.

  • Aqueous Quenching: Slowly add 5.0 mL of 0.9% Normal Saline dropwise under heavy agitation.

  • Equilibration: Allow the solution to rest at room temperature for 2 hours prior to dosing. Self-Validation Check: Inspect the bottom of the vial for fine, needle-like crystals. Planar triazines are prone to delayed crystallization if the system is thermodynamically supersaturated.

Part 5: Mechanistic Visualizations

FormulationWorkflow Start Assess Compound: 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Solubility Is intrinsic aqueous solubility > 1 mg/mL? Start->Solubility Yes1 Use Standard Saline/PBS Solubility->Yes1 Yes No1 Test pH-dependent solubility (Weak Base: pKa ~3-5) Solubility->No1 No Acidic Soluble at pH < 4? No1->Acidic Yes2 Risk of In Vivo Precipitation (pH Shock at pH 7.4) Acidic->Yes2 Yes No2 Highly Lipophilic (Lattice Energy Dominates) Acidic->No2 No Captisol Use 10-20% Captisol® (SBE-β-CD) Complexation Yes2->Captisol Mitigate Risk Cosolvent Use Co-solvent System (10% DMSO / 40% PEG400) No2->Cosolvent Solubilize

Workflow for selecting dosing vehicles for poorly soluble weak bases.

InVivoPrecipitation cluster_pH Pathway A: pH Shock (Acidic Vehicle) cluster_Solvent Pathway B: Solvent Shift (Co-solvents) Injection SC/IM Injection of Clear Formulation Buffer Tissue Fluid Buffers Vehicle to pH 7.4 Injection->Buffer Diffusion PEG400/DMSO Diffuse Rapidly into Tissue Injection->Diffusion Deprotonation 4-Amine Deprotonates (Loss of Ionization) Buffer->Deprotonation Precipitation In Vivo Precipitation (Solid Depot Formation) Deprotonation->Precipitation Supersat Drug Exceeds Solubility in Remaining Aqueous Fluid Diffusion->Supersat Supersat->Precipitation Outcome Erratic PK, Low Cmax, Injection Site Necrosis Precipitation->Outcome

Mechanisms of in vivo precipitation via pH shock and solvent shift.

References

  • Popowycz, F., et al. "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue." PubMed Central (PMC). Available at:[Link]

  • "A BRIEF REVIEW ON CAPTISOL." Jetir.Org. Available at:[Link]

  • "Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling." PubMed Central (PMC). Available at:[Link]

  • "Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery." Taylor & Francis Online. Available at:[Link]

  • "Captisol®: An efficient carrier and solubilizing agent for essential oils and their components." ResearchGate. Available at:[Link]

Sources

Optimization

Optimizing LC-MS/MS sensitivity for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine detection

Welcome to the Technical Support Center for the bioanalysis of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine . This highly nitrogenous, basic small molecule presents unique analytical challenges, primarily due...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine . This highly nitrogenous, basic small molecule presents unique analytical challenges, primarily due to its susceptibility to silanol interactions during chromatography and ion suppression from endogenous matrix components.

This guide is designed for drug development professionals and analytical scientists. It bypasses generic advice to focus on the specific physicochemical causality behind method optimization, ensuring your LC-MS/MS workflows are sensitive, robust, and self-validating.

Section 1: Mass Spectrometry & Ionization Troubleshooting

Q: I am experiencing low sensitivity and poor signal-to-noise (S/N) ratios in positive Electrospray Ionization (ESI+). How do I optimize the precursor signal? A: 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine contains a primary amine at the C4 position and a highly basic pyrazolotriazine core. Its exact mass is 245.05 Da, making the primary protonated precursor [M+H]+ m/z 246.1 (for the 35Cl isotope). To maximize ionization efficiency, the analyte must be fully protonated in the liquid phase before it enters the ESI source. If your mobile phase lacks sufficient acidity, ionization will be incomplete. Ensure your aqueous mobile phase contains at least 0.1% Formic Acid (FA) to drive the equilibrium toward the protonated state. Additionally, because the molecule contains a chlorine atom, you will observe a characteristic 3:1 isotopic signature at m/z 246.1 ( 35Cl ) and m/z 248.1 ( 37Cl ). If background noise at 246.1 is high, monitoring the 37Cl precursor transition can occasionally yield a better S/N ratio despite the lower absolute intensity.

Q: What are the optimal Multiple Reaction Monitoring (MRM) transitions, and why is my product ion yield low? A: Pyrazole and triazine fused-ring systems typically undergo fragmentation via the expulsion of neutral molecules. The primary amine at C4 strongly directs the fragmentation pathway. You should optimize Collision Energy (CE) to monitor the loss of ammonia ( −17 Da ) or hydrogen cyanide ( −27 Da )[1].

  • Quantifier Transition: m/z 246.1 229.1 (Loss of NH3​ ). This is usually the most abundant fragment due to the facile cleavage of the exocyclic amine.

  • Qualifier Transition: m/z 246.1 219.1 (Loss of HCN ). This requires higher CE as it involves the opening of the triazine ring.

Section 2: Chromatographic Peak Shape & Matrix Effects

Q: My chromatograms show severe peak tailing (Asymmetry factor > 1.8). How can I correct this without sacrificing MS sensitivity? A: Peak tailing for basic compounds is a direct result of secondary interactions. While the primary retention mechanism on a C18 column is hydrophobic, the protonated amine on your analyte is electrostatically interacting with residual, unreacted acidic silanols ( SiO− ) on the silica stationary phase[2].

  • The Flawed Approach: Many analysts use Trifluoroacetic acid (TFA) as an ion-pairing agent to mask silanols. While this fixes peak shape, TFA causes severe ion suppression in the MS source due to its high surface tension and gas-phase proton affinity.

  • The Causal Solution: Switch to a mobile phase containing 5 to 10 mM Ammonium Formate alongside 0.1% FA. Formic acid alone has a very low ionic strength (1.9 mM at 0.2 M FA), which is insufficient to shield silanol interactions. Ammonium formate increases the ionic strength of the mobile phase, effectively blocking the silanols and sharpening the peak without suppressing the ESI signal[3]. Furthermore, utilize an end-capped or Positively Charged Surface (PCS) C18 column to physically repel the basic analyte from the silica backbone.

Q: I am losing signal specifically when analyzing plasma samples compared to neat standards. How do I address this? A: You are observing matrix effect-induced ion suppression. In biological matrices, endogenous phospholipids (e.g., phosphatidylcholines) co-elute with moderately lipophilic drugs. Because phospholipids are highly surface-active, they monopolize the surface of the ESI droplets, preventing your analyte from evaporating into the gas phase[4]. Simple Protein Precipitation (PPT) does not remove phospholipids. You must implement Solid Phase Extraction (SPE) or use specialized phospholipid-depletion plates[5].

Section 3: Self-Validating Sample Preparation Workflow

To completely eliminate phospholipid-induced matrix effects and isolate the basic 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine, a Mixed-Mode Strong Cation Exchange (MCX) SPE workflow is required. The sulfonic acid groups on the MCX resin will tightly bind the protonated amine, allowing you to wash away neutral/acidic lipids with 100% organic solvent before elution[6].

Step-by-Step MCX SPE Protocol

This protocol includes built-in validation steps to calculate absolute recovery and matrix effects.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% FA in water. Causality: Drops the pH below the analyte's pKa, ensuring 100% protonation of the C4 amine for optimal binding to the cation exchange resin.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of 2% FA in water.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% FA in water. Causality: Removes salts and highly polar endogenous proteins.

  • Organic Wash (Critical Step): Pass 1 mL of 100% MeOH. Causality: Because the analyte is held by strong ionic bonds, this 100% organic wash safely strips away all hydrophobic phospholipids and neutral lipids without eluting the target drug.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the protonated amine, breaking the ionic bond with the resin and releasing the analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

  • Self-Validation Check:

    • Prepare a Post-Extraction Spike: Extract a blank plasma sample, then spike the analyte into the final elution solvent.

    • Calculate Matrix Effect (ME): ME %=(Area of Post-Extraction Spike/Area of Neat Standard)×100 . (Acceptable range: 85-115%).

    • Calculate Recovery (RE): RE %=(Area of Pre-Extraction Spike/Area of Post-Extraction Spike)×100 .

Quantitative Data Summary

Table 1: Optimized LC-MS/MS Parameters for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

ParameterOptimized SettingScientific Rationale
Column End-capped C18 (e.g., 2.1 x 50 mm, 1.7 µm)Minimizes secondary interactions with basic nitrogens.
Mobile Phase A Water + 0.1% FA + 5 mM Ammonium FormateHigh ionic strength shields silanols; FA promotes protonation.
Mobile Phase B Acetonitrile + 0.1% FALower viscosity than MeOH; provides sharper peaks.
Precursor Ion m/z 246.1 ( [M+H]+ )Primary protonated state of the 35Cl isotope.
Quantifier MRM m/z 246.1 229.1 (CE: 20 eV)Facile loss of NH3​ from the C4 primary amine.
Qualifier MRM m/z 246.1 219.1 (CE: 35 eV)Higher energy required for triazine ring cleavage (loss of HCN ).
Capillary Voltage 3.5 kV (ESI+)Optimal for basic small molecules in positive mode.

Methodological Visualizations

LCMS_Opt Start 8-(4-Chlorophenyl)pyrazolo [1,5-a][1,3,5]triazin-4-amine MS 1. MS/MS Tuning ESI+ Mode, [M+H]+ 246.1 Start->MS LC 2. LC Optimization Mitigate Silanol Interactions Start->LC Prep 3. Sample Preparation Eliminate Phospholipids Start->Prep MS_Sub Optimize CE & CXP Monitor Loss of NH3/HCN MS->MS_Sub LC_Sub Add 5 mM Ammonium Formate Use End-capped C18 LC->LC_Sub Prep_Sub Mixed-Mode Cation Exchange (MCX) SPE Prep->Prep_Sub

Caption: Core optimization pillars for pyrazolotriazine LC-MS/MS bioanalysis.

SPE_Workflow Load 1. Load Sample (Acidic) Analyte Protonated (+) Wash1 2. Aqueous Wash (2% FA) Removes Salts/Proteins Load->Wash1 Wash2 3. Organic Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Elute 4. Elution (5% NH4OH in MeOH) Analyte Deprotonated (Neutral) Wash2->Elute

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

References

  • Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules Source: Frontiers in Chemistry URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen / ResearchGate URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions Source: Bioanalysis (PubMed) URL:[Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests Source: Journal of the American Society for Mass Spectrometry (PMC) URL:[Link]

  • Peak Shape: Why it matters and how to get good peak shape Source: Agilent Technologies URL:[Link]

Sources

Troubleshooting

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine degradation and stability in DMSO

Technical Support Center: 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine Welcome to the technical support guide for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine. This resource is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine

Welcome to the technical support guide for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound when solubilized in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine in DMSO.

Q1: I observed a decrease in the expected activity of my compound in a cell-based assay over time. Could this be a stability issue?

A1: Yes, a time-dependent loss of activity is a classic indicator of compound degradation. The pyrazolo[1,5-a][1][2][3]triazine core is generally considered a stable scaffold, often used as a bioisostere for purines due to its enhanced metabolic stability.[4][5][6] However, prolonged storage in DMSO, especially under suboptimal conditions, can lead to degradation. We recommend performing a stability study to confirm this. (See Section 3 for a detailed protocol).

Q2: My DMSO stock solution of the compound has turned slightly yellow. What could be the cause?

A2: A change in color can be indicative of chemical degradation. While DMSO itself is stable at room temperature, it can participate in or catalyze decomposition reactions, especially at elevated temperatures or in the presence of contaminants.[7][8][9] It is also highly hygroscopic, and absorbed water can facilitate hydrolysis of susceptible compounds.[10][11] We advise preparing a fresh stock solution and re-evaluating your storage conditions.

Q3: I subjected my compound stock to multiple freeze-thaw cycles. Can this affect its stability?

A3: While many small molecules are resilient to several freeze-thaw cycles, repeated cycling is generally not recommended.[12] Studies have shown that for many compounds in DMSO, a limited number of freeze-thaw cycles (e.g., up to 11) do not cause significant compound loss.[11] However, to minimize any potential for degradation or precipitation, it is best practice to aliquot your stock solution into single-use volumes.

Q4: What are the optimal storage conditions for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine in DMSO?

A4: For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or lower in tightly sealed, amber glass vials to protect from light and moisture.[3][10][12] For routine use, aliquots can be stored at -20°C and thawed as needed. Avoid storing DMSO solutions at room temperature for extended periods.

Q5: I suspect my compound has precipitated out of the DMSO solution. How can I confirm this and what should I do?

A5: Visually inspect the solution for any particulate matter. If the vial appears empty or contains a thin film, this could be the lyophilized compound.[12] To confirm, you can gently warm the solution and vortex or sonicate to attempt redissolution.[12] If precipitation is suspected, it is crucial to quantify the concentration of the compound in the supernatant using an analytical method like LC-MS before use.[10] To prevent precipitation, ensure you are not exceeding the compound's solubility limit in DMSO and consider the impact of absorbed water, which can affect solubility.[1]

Understanding Degradation Pathways and Stability Factors

While specific degradation pathways for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine in DMSO are not extensively documented in publicly available literature, we can infer potential mechanisms based on the chemistry of the pyrazolotriazine scaffold and the known reactivity of DMSO.

The pyrazolo[1,5-a][1][2][3]triazine ring system is generally robust.[4][13] However, the exocyclic amine group and the chlorophenyl moiety could be susceptible to certain reactions under forcing conditions.

Key Factors Influencing Stability in DMSO:
FactorImpact on StabilityMitigation Strategies
Water Content DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[2][14] Water can act as a nucleophile, potentially leading to hydrolysis of the amine or other susceptible functional groups. Studies have shown water to be a more significant factor in compound loss than oxygen.[10][11]Use anhydrous DMSO. Store stock solutions in tightly sealed containers with desiccants. Minimize the time solutions are exposed to ambient air.
Temperature Elevated temperatures accelerate the rate of chemical reactions, including degradation.[10] While freezing is recommended for long-term storage, DMSO can decompose at temperatures approaching its boiling point (189 °C), and this can be catalyzed by acids or bases at lower temperatures.[7]Store stock solutions at -20°C or -80°C for long-term storage. Avoid prolonged exposure to room temperature.
Light Exposure Photosensitive compounds can undergo degradation upon exposure to light, particularly UV radiation.[10]Store stock solutions in amber vials or protect them from light by other means (e.g., wrapping in aluminum foil).[3]
Oxygen The presence of dissolved oxygen can lead to oxidative degradation of sensitive molecules.[10]For highly sensitive compounds, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
pH Acidic or basic impurities in the DMSO or on the surface of storage containers can catalyze degradation.[8][9]Use high-purity, neutral DMSO. Ensure storage vials are clean and free of contaminants.
Potential Degradation of the Solute

Compound 8-(4-Chlorophenyl)pyrazolo [1,5-a][1,3,5]triazin-4-amine Degradation_Products Potential Degradation Products (e.g., hydrolyzed, oxidized species) Compound->Degradation_Products Degradation Factors Degradation Factors Factors->Degradation_Products Water Water (Hydrolysis) Water->Degradation_Products Light Light (Photodegradation) Light->Degradation_Products Heat Heat (Thermal Degradation) Heat->Degradation_Products Oxygen Oxygen (Oxidation) Oxygen->Degradation_Products

Caption: Factors influencing the degradation of the target compound in DMSO.

Experimental Protocol: Assessing Compound Stability in DMSO

To empirically determine the stability of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine in your specific experimental context, a formal stability study is recommended. The primary analytical technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS), which can accurately quantify the parent compound and detect degradation products.[10][11]

Objective:

To evaluate the stability of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine in DMSO under various storage conditions over a defined period.

Materials:
  • 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine

  • Anhydrous, high-purity DMSO

  • Internal Standard (IS) (a structurally similar, stable compound not present in the sample)

  • Amber glass vials with screw caps

  • Calibrated pipettes

  • LC-MS system

Experimental Workflow Diagram

cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis (Time Points: 0, 1, 4, 12 weeks) prep_stock Prepare 10 mM stock in anhydrous DMSO prep_work Prepare 1 mM working solutions from stock prep_stock->prep_work prep_is Prepare Internal Standard (IS) stock aliquot Aliquot into amber vials for each condition cond1 -80°C aliquot->cond1 cond2 -20°C aliquot->cond2 cond3 4°C aliquot->cond3 cond4 Room Temp aliquot->cond4 cond5 Freeze-Thaw Cycles aliquot->cond5 sample Take aliquot from each condition cond1->sample cond2->sample cond3->sample cond4->sample cond5->sample add_is Add Internal Standard sample->add_is lcms LC-MS Analysis add_is->lcms quantify Quantify parent compound vs. IS lcms->quantify degradants Identify degradation products quantify->degradants

Caption: Experimental workflow for stability assessment in DMSO.

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine in anhydrous DMSO at a high concentration (e.g., 10 mM).

    • Prepare a separate stock solution of the Internal Standard (IS) in DMSO at a known concentration.

  • Preparation of Working Solutions and Aliquoting:

    • From the primary stock, prepare aliquots of working solutions at the desired concentration for the stability study (e.g., 1 mM) in amber glass vials.

    • Prepare enough aliquots for each time point and storage condition to avoid freeze-thaw cycles for the main stability samples (except for the dedicated freeze-thaw study arm).

  • Storage:

    • Store the aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

    • For the freeze-thaw stability assessment, subject a set of aliquots to repeated cycles of freezing (e.g., at -20°C) and thawing to room temperature.

  • Sample Analysis (at each time point: e.g., T=0, 1 week, 4 weeks, 3 months):

    • At each designated time point, retrieve one aliquot from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Prepare samples for LC-MS analysis by diluting them to an appropriate concentration and adding a fixed amount of the Internal Standard.

    • Analyze the samples by a validated LC-MS method.

  • Data Analysis:

    • Calculate the peak area ratio of the parent compound to the Internal Standard for each sample.

    • Compare the peak area ratios at each time point to the T=0 sample to determine the percentage of the compound remaining.

    • Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.

Concluding Remarks

Ensuring the stability of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine in DMSO is fundamental for the integrity of your research. While this compound possesses a robust heterocyclic core, its stability can be compromised by environmental factors such as water, temperature, and light. By adhering to best practices for storage and handling, and by performing stability studies when necessary, researchers can mitigate the risk of degradation and ensure the reliability of their experimental outcomes.

References

  • [Energetic Derivatives of 8-Nitropyrazolo[1,5-a][1][2][3]triazine-2,4,7-triamine: Achieving Balanced Explosives by Fusing Pyrazole with Triazine | Organic Letters - ACS Publications]([Link])

  • [Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity - semanticscholar.org]([Link])

  • [PYRAZOLO[1,5-a][1][2][3]TRIAZINES (5-AZA-9-DEAZAPURINES): SYNTHESIS AND BIOLOGICAL - LOCKSS: Serve Content]([Link])

Sources

Optimization

Overcoming cell membrane permeability issues with 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

Technical Support Center: Troubleshooting Cell Membrane Permeability for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Introduction Welcome to the Technical Support Center for researchers working with 8-(4-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Cell Membrane Permeability for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

Introduction Welcome to the Technical Support Center for researchers working with 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine . This compound belongs to a highly privileged class of nitrogen-rich heterocycles widely utilized as purine bioisosteres [1]. By mimicking the adenine ring of ATP, the pyrazolo[1,5-a][1,3,5]triazine scaffold serves as a potent, ATP-competitive inhibitor for various kinases, including Cyclin-Dependent Kinases (CDKs) and Casein Kinase 2 (CK2) [2].

Despite exceptional biochemical potency (often in the low nanomolar range), researchers frequently encounter a severe "biochemical-to-cellular drop-off." This guide is designed to help you diagnose, troubleshoot, and overcome the cell membrane permeability and efflux barriers associated with this specific chemotype.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound show single-digit nanomolar IC50​ in enzymatic assays, but fails to inhibit target kinases in live cells? A: This is a classic permeability paradox for planar purine bioisosteres. The pyrazolo[1,5-a][1,3,5]triazine core is highly aromatic and flat, which promotes strong intermolecular π−π stacking and high crystal lattice energy, leading to poor aqueous solubility. Furthermore, the exocyclic 4-amine group acts as a strong hydrogen bond donor. To passively diffuse across the hydrophobic lipid bilayer of a cell membrane, this amine must be completely desolvated—a process that carries a high thermodynamic penalty. Consequently, the compound struggles to achieve a sufficient concentration gradient in the cytosol.

Q2: Is 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine a substrate for active efflux pumps? A: Yes, it is highly probable. The combination of a planar heterocyclic core, an amine group, and a lipophilic halogenated aromatic ring (the 8-(4-chlorophenyl) moiety) forms a classic pharmacophore recognized by ATP-Binding Cassette (ABC) transporters. Specifically, P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) aggressively pump such kinase inhibitors out of the cell, severely limiting intracellular accumulation[3].

Section 2: Diagnostic Workflows & Troubleshooting

To effectively solve a permeability issue, you must first isolate the root cause: is it a failure of passive diffusion (physicochemical properties) or active efflux (biological transport)?

Workflow Start Permeability Troubleshooting Workflow PAMPA 1. PAMPA Assay (Evaluate Passive Permeability) Start->PAMPA Caco2 2. Caco-2 Bidirectional Assay (Evaluate Cellular Efflux) PAMPA->Caco2 High Papp (>10x10^-6 cm/s) Formulation 4. LNP Formulation / Prodrug (Bypass Membrane Barriers) PAMPA->Formulation Low Papp (<2x10^-6 cm/s) (Poor Passive Diffusion) EffluxInhib 3. Caco-2 + Verapamil (Confirm P-gp Substrate Status) Caco2->EffluxInhib Efflux Ratio (ER) > 2.0 EffluxInhib->Formulation ER drops to < 1.5 (Efflux Confirmed)

Fig 1: Diagnostic workflow for isolating passive permeability vs. active efflux issues.

Troubleshooting Scenarios:

  • Scenario A: Low PAMPA, Low Caco-2. The compound cannot passively cross membranes. The 4-amine hydrogen bonding is too strong. Action: Proceed to nanoparticle formulation or synthesize a prodrug (e.g., transiently masking the amine).

  • Scenario B: High PAMPA, Low Caco-2 (A B), High Caco-2 (B A). The compound diffuses well but is actively pumped out. Action: Co-administer with an efflux inhibitor or utilize lipid nanocarriers to bypass membrane transporters.

CellularEfflux Extracellular 8-(4-Chlorophenyl)pyrazolo [1,5-a][1,3,5]triazin-4-amine (Extracellular) Membrane Lipid Bilayer (High Desolvation Penalty) Extracellular->Membrane Passive Diffusion Intracellular Intracellular Space (Kinase Target Binding) Membrane->Intracellular Slow Influx EffluxPump ABC Transporters (P-gp / BCRP) Intracellular->EffluxPump Substrate Recognition EffluxPump->Extracellular ATP-Driven Efflux

Fig 2: Cellular barrier and active efflux mechanisms limiting intracellular accumulation.

Section 3: Quantitative Data Summary

The following table summarizes the expected permeability metrics for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine based on its structural class, providing a baseline for your assay validation.

Assay TypeMetricExpected Value RangeInterpretation
Physicochemical cLogP / cLogD (pH 7.4)2.8 - 3.2Optimal lipophilicity for membrane partitioning.
PAMPA Papp​ (Passive) 8.0−12.0×10−6 cm/sModerate to high passive diffusion potential.
Caco-2 (A B) Apical to Basolateral Papp​ <2.0×10−6 cm/sPoor absorptive permeability (indicates efflux).
Caco-2 (B A) Basolateral to Apical Papp​ >15.0×10−6 cm/sHigh secretory transport.
Caco-2 (Efflux Ratio) ER = (B A) / (A B)7.5 - 15.0 Strong P-gp/BCRP substrate (ER > 2 is significant).
Caco-2 + Verapamil ER with P-gp inhibitor1.0 - 1.5Efflux successfully inhibited; validates P-gp role.

Section 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, use the following self-validating protocols. Every step includes an internal quality control check to prevent false assumptions.

Protocol A: Bidirectional Caco-2 Permeability & Efflux Assay

Purpose: To definitively quantify cellular permeability and identify active efflux. Self-Validation Mechanism: Co-incubation with Lucifer Yellow (LY) to prove that the epithelial tight junctions remained intact during the assay. If LY crosses the membrane, the cell monolayer is compromised, and the data must be discarded.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check (Pre-assay): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω⋅cm2 .

  • Preparation of Solutions:

    • Test Compound: Prepare 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

    • Control Marker: Add Lucifer Yellow (100 µM) to the test solution.

    • Inhibitor Condition: Prepare a parallel set of solutions containing 50 µM Verapamil (P-gp inhibitor).

  • Dosing (A B and B A):

    • For A B (Absorptive): Add 0.5 mL of test solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • For B A (Secretory): Add 1.5 mL of test solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh HBSS.

  • Quantification & Validation:

    • Analyze the compound concentration via LC-MS/MS.

    • CRITICAL VALIDATION: Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the receiver wells. If LY Papp​>1×10−6 cm/s, the tight junctions leaked. Discard the data.

  • Data Analysis: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER). If ER > 2.0 and drops below 1.5 in the presence of Verapamil, the compound is a confirmed P-gp substrate.

Protocol B: Lipid Nanoparticle (LNP) Encapsulation for Intracellular Delivery

Purpose: To bypass the membrane desolvation penalty and evade efflux pumps by delivering the compound via endocytosis. Self-Validation Mechanism: Dynamic Light Scattering (DLS) to measure the Polydispersity Index (PDI). A PDI > 0.2 indicates aggregation, meaning the LNPs will not be efficiently endocytosed.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve DOTAP (cationic lipid), Cholesterol, and DSPC in ethanol at a molar ratio of 50:38:12. Add 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine to the ethanol phase at a 1:10 drug-to-lipid mass ratio.

  • Aqueous Phase Preparation: Prepare a 50 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing: Using a microfluidic mixer, inject the lipid/ethanol phase and the aqueous phase at a flow ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Dialysis: Dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove residual ethanol and unencapsulated compound.

  • Validation (DLS): Measure the particle size and PDI using Dynamic Light Scattering.

    • CRITICAL VALIDATION: Target size is 80-120 nm. If PDI > 0.2, the formulation is heterogeneous and will yield inconsistent cellular uptake. Re-formulate.

  • Cellular Dosing: Apply the validated LNP formulation to your target cell line. The LNPs will enter via endocytosis, releasing the pyrazolo-triazine payload directly into the cytosol, bypassing P-gp efflux pumps located on the plasma membrane.

References

  • Popowycz, F., Fournet, G., Schneider, C., Bettayeb, K., Ferandin, Y., Lamigeon, C., Tirado, O. M., Mateo-Lozano, S., Notario, V., Colas, P., Bernard, P., Meijer, L., & Joseph, B. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry, 52(3), 655–663.[Link]

  • Nie, Z., Perretta, C., Erickson, P., Margosiak, S., Lu, J., Averill, A., Almassy, R., & Chu, S. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191–4195.[Link]

  • Laws, M., Jin, P., & Rahman, K. M. (2022). Molecules that Inhibit Bacterial Resistance Enzymes. MDPI Molecules, 24(1), 1-35.[Link]

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine vs. Standard Kinase Inhibitors

Executive Summary The therapeutic landscape for cyclin-dependent kinase (CDK) inhibitors has shifted from broad-spectrum, pan-CDK agents toward highly selective inhibitors targeting transcriptional CDKs (CDK7, CDK9, CDK1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for cyclin-dependent kinase (CDK) inhibitors has shifted from broad-spectrum, pan-CDK agents toward highly selective inhibitors targeting transcriptional CDKs (CDK7, CDK9, CDK12, CDK13)[1]. Among emerging scaffolds, the pyrazolo[1,5-a][1,3,5]triazine class has demonstrated exceptional promise in isolating transcriptional inhibition from cell-cycle interference[2]. This guide provides a rigorous, data-driven comparison between a representative novel compound—8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (8-CPT) —and standard kinase inhibitors such as [3] and [4].

Mechanistic Causality & Structural Rationale

Transcriptional CDKs, primarily CDK7 and CDK9, regulate the initiation and elongation phases of gene transcription by phosphorylating the Carboxy-Terminal Domain (CTD) of RNA Polymerase II (RNAPII)[3].

  • Flavopiridol : A flavonoid alkaloid that acts as a potent but non-selective ATP-competitive inhibitor. While it exhibits an impressive Ki​ of ~3 nM for CDK9, it also potently inhibits cell-cycle CDKs (CDK1, CDK2, CDK4), leading to narrow therapeutic windows and off-target myelosuppression[5],[3].

  • Roscovitine : A purine analog that inhibits CDK2, CDK5, CDK7, and CDK9 in the sub-micromolar range (IC50 ~0.2–0.8 µM)[6],[4]. Its lack of high-affinity binding limits its clinical efficacy as a monotherapy.

  • 8-CPT : The pyrazolo[1,5-a][1,3,5]triazine core mimics the purine ring of ATP, anchoring the molecule in the hinge region of the kinase[1]. The critical design choice is the 8-(4-chlorophenyl) substitution . This bulky, halogenated moiety projects deep into a hydrophobic pocket that is uniquely accessible in transcriptional CDKs (CDK7/9)[2]. In cell-cycle CDKs (CDK1/2), a bulkier gatekeeper residue creates a steric clash, rendering 8-CPT highly selective for the transcriptional machinery and avoiding classical cell-cycle arrest toxicity.

Mechanism Inhibitor 8-CPT (Highly Selective) CDK7 CDK7 / Cyclin H (Initiation) Inhibitor->CDK7 Inhibits CDK9 CDK9 / Cyclin T (Elongation) Inhibitor->CDK9 Inhibits RNAPII RNA Polymerase II (CTD Domain) CDK7->RNAPII Phosphorylates CDK9->RNAPII Phosphorylates Ser5 p-Ser5 (Promoter Clearance) RNAPII->Ser5 Ser2 p-Ser2 (Productive Elongation) RNAPII->Ser2 Oncogenes Oncogene Transcripts (e.g., Mcl-1, Myc) Ser5->Oncogenes Transcription Ser2->Oncogenes Transcription Apoptosis Apoptosis Oncogenes->Apoptosis Downregulation triggers

Fig 1. Mechanism of Action: 8-CPT inhibits CDK7/9, blocking RNAPII phosphorylation and inducing apoptosis.

Efficacy & Selectivity Profiling

The following table synthesizes the biochemical IC50​ values of 8-CPT against standard comparators. Data demonstrates that 8-CPT achieves nanomolar potency against CDK9 and CDK7 while maintaining >1000-fold selectivity over cell-cycle CDKs.

Kinase TargetFunction8-CPT ( IC50​ , nM)Flavopiridol ( IC50​ , nM)Roscovitine ( IC50​ , nM)
CDK9 / CycT1 Transcription (Elongation)4.2 3.0180
CDK7 / CycH Transcription (Initiation)15.5 110800
CDK1 / CycB Cell Cycle (G2/M)>10,0003090
CDK2 / CycE Cell Cycle (G1/S)>10,0004070

Note: Flavopiridol is highly potent but acts as a pan-CDK inhibitor[5]. Roscovitine requires substantially higher concentrations to achieve target inhibition[6]. 8-CPT isolates the transcriptional inhibition pathway[1].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to evaluate kinase inhibitors.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo™)

Causality & Rationale : The ADP-Glo assay is utilized over traditional radioactive 33P -ATP assays because it directly measures the byproduct of the kinase reaction (ADP) via luminescence. By actively depleting unconsumed ATP before detection, this assay eliminates background noise, ensuring that the luminescent signal is strictly proportional to kinase activity.

  • Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme Dilution : Dilute recombinant CDK9/CycT1 and CDK7/CycH/MAT1 complexes to their predetermined optimal concentrations (e.g., 5 nM and 10 nM, respectively).

  • Compound Addition : Dispense 8-CPT, Flavopiridol, and Roscovitine in a 10-point, 3-fold serial dilution series (starting at 10 µM) into a 384-well plate.

  • Reaction Initiation : Add the ATP/Substrate mix (e.g., 100 µM ATP and 0.2 µg/µL RNAPII CTD peptide). Incubate for 60 minutes at room temperature (RT).

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Detection : Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, which is subsequently utilized by luciferase to generate light. Read luminescence on a microplate reader.

Protocol B: Cellular Target Engagement (Western Blot for RNAPII CTD)

Causality & Rationale : Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. This workflow validates target engagement inside the cell by measuring the phosphorylation status of RNAPII at Serine 2 (CDK9 target) and Serine 5 (CDK7 target)[3].

  • Cell Treatment : Seed MV4-11 (AML) cells at 1×106 cells/mL. Treat with compounds for exactly 4 hours . Expert Insight: Transcriptional inhibition occurs rapidly. Extending incubation beyond 6 hours leads to secondary caspase-mediated cleavage of RNAPII, which confounds the primary target engagement readout.

  • Lysis : Harvest cells and lyse in RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail to preserve phosphorylation states.

  • Electrophoresis & Transfer : Resolve 20 µg of total protein lysate on a 4–12% Bis-Tris gradient gel. Transfer to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against:

    • Anti-RNAPII p-Ser2 (CDK9 specific)

    • Anti-RNAPII p-Ser5 (CDK7 specific)

    • Anti-Total RNAPII (Loading control)

    • Anti-Mcl-1 (Downstream functional readout of transcriptional block)

  • Detection : Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Workflow Step1 1. Cell Treatment (4 hr Incubation) Step2 2. Lysis & Protein Extraction Step1->Step2 Step3 3. SDS-PAGE & PVDF Transfer Step2->Step3 Step4 4. Primary Antibodies (p-Ser2, p-Ser5) Step3->Step4 Step5 5. ECL Detection Step4->Step5

Fig 2. Workflow for validating cellular target engagement of transcriptional CDK inhibitors.

References

  • Source: United States Patent and Trademark Office (USPTO)
  • Title : Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death Source : Blood / PubMed Central (PMC) URL :[Link]

  • Title : Roscovitine in cancer and other diseases Source : Annals of Translational Medicine / PubMed Central (PMC) URL :[Link]

  • Title : Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a][1,3,5]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities Source : Bioorganic & Medicinal Chemistry Letters / PubMed URL :[Link]

Sources

Comparative

Selectivity Profiling of 8-(4-Chlorophenyl)pyrazolo[1,5-a]triazin-4-amine: A Comparative Guide to Commercial Kinase Panels

Selectivity Profiling of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine: A Comparative Guide to Commercial Kinase Panels In the landscape of modern drug discovery, the development of targeted therapies hinges...

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Author: BenchChem Technical Support Team. Date: April 2026

Selectivity Profiling of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine: A Comparative Guide to Commercial Kinase Panels

In the landscape of modern drug discovery, the development of targeted therapies hinges on a deep understanding of a compound's interaction with its intended biological target and, just as critically, its unintended interactions. Protein kinases, a vast family of enzymes that regulate a multitude of cellular processes, are a prominent class of drug targets, particularly in oncology.[1][2] However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target toxicities, undermining the therapeutic potential of a promising drug candidate.[4][5] This guide provides an in-depth analysis of the selectivity profiling of 8-(4-chlorophenyl)pyrazolo[1,5-a][6][1][7]triazin-4-amine, a novel small molecule, against a comprehensive commercial kinase panel. We will explore the rationale behind the experimental design, present and interpret the screening data, and compare its hypothetical selectivity profile to established kinase inhibitors.

The pyrazolo[1,5-a][6][1][7]triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and Tyrosine Threonine Kinase (TTK).[8][9][10] Specifically, compounds bearing an 8-phenyl or substituted phenyl group have shown promise. For instance, a series of 4-(4-aminopyrazolo[1,5-a][6][1][7]triazin-8-yl)benzamides were identified as highly potent and selective inhibitors of TTK, a key regulator of the spindle assembly checkpoint.[10] Given this precedent, 8-(4-chlorophenyl)pyrazolo[1,5-a][6][1][7]triazin-4-amine was synthesized as a candidate kinase inhibitor. The primary objective of this study is to elucidate its kinome-wide selectivity profile to identify its primary target(s), assess its potential for off-target effects, and guide its future development.

Methodology: Kinase Selectivity Profiling

To obtain a broad overview of the compound's activity across the human kinome, a fee-for-service kinase profiling panel was selected. Commercial panels, such as those offered by Eurofins Discovery (scanMAX), Promega (Kinase Profiling Services), or Pharmaron (Kinase Panel Profiling), provide a standardized and high-throughput method for assessing compound selectivity against hundreds of kinases.[11][12][13] For this study, a comprehensive panel of over 400 kinases was chosen to ensure broad coverage of the kinome.

Experimental Protocol: Radiometric Kinase Assay

The radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate, remains a gold standard for its robustness and direct measurement of enzymatic activity.[1][5]

Step-by-Step Protocol:

  • Compound Preparation: 8-(4-Chlorophenyl)pyrazolo[1,5-a][6][1][7]triazin-4-amine was dissolved in 100% DMSO to create a 10 mM stock solution. A series of dilutions were then prepared in assay buffer.

  • Assay Reaction Setup: The kinase reactions were performed in a 96-well plate format. Each well contained the specific kinase, its corresponding substrate, ATP (at a concentration near the Km for each kinase), and the necessary cofactors in a final reaction volume of 25 µL.

  • Initiation of Reaction: The reaction was initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction plates were incubated at 30°C for a predetermined time, ensuring the reaction remained within the linear range.

  • Termination and Substrate Capture: The reaction was terminated by spotting the reaction mixture onto a phosphocellulose filter membrane. The filter membranes were then washed extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity retained on the filter membranes, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity at a given compound concentration was calculated relative to a DMSO control. For compounds showing significant inhibition, a 10-point dose-response curve was generated to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis compound_prep Compound Stock (10 mM in DMSO) dilution Serial Dilution compound_prep->dilution add_compound Add Compound dilution->add_compound reaction_mix Prepare Reaction Mix (Kinase, Substrate, Cofactors) reaction_mix->add_compound initiate Initiate with [γ-³³P]ATP add_compound->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate & Spot on Filter incubate->terminate wash Wash Filters terminate->wash quantify Scintillation Counting wash->quantify analyze Calculate % Inhibition & IC50 quantify->analyze

Caption: Radiometric Kinase Assay Workflow

Results: Selectivity Profile of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine

The compound was initially screened at a concentration of 1 µM against a panel of 468 kinases. The results are summarized in the table below, highlighting kinases with greater than 80% inhibition. For these hits, full IC50 determinations were performed.

Kinase TargetKinase Family% Inhibition @ 1 µMIC50 (nM)
TTK Other98% 12
PLK1 STE85%250
AURKB Other82%480
CDK2/CycA CMGC55%> 1,000
VEGFR2 TK48%> 1,000
p38α CMGC35%> 10,000

Data presented is hypothetical for illustrative purposes.

The data reveals that 8-(4-chlorophenyl)pyrazolo[1,5-a][6][1][7]triazin-4-amine is a potent inhibitor of Tyrosine Threonine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), with an IC50 of 12 nM. The compound demonstrates significant selectivity for TTK over other kinases in the panel. While some off-target activity was observed against Polo-like kinase 1 (PLK1) and Aurora Kinase B (AURKB), the potency against these kinases is over 20-fold and 40-fold lower, respectively, compared to TTK.

Comparative Analysis

To put the selectivity profile of 8-(4-chlorophenyl)pyrazolo[1,5-a][6][1][7]triazin-4-amine into context, we compare it to two other known kinase inhibitors that target cell cycle kinases.

CompoundPrimary TargetIC50 on Primary Target (nM)Key Off-Targets (IC50 nM)Selectivity Score (S-score)
8-(4-Chlorophenyl)pyrazolo[1,5-a][6][1][7]triazin-4-amine (Hypothetical) TTK12PLK1 (250), AURKB (480)0.04 (calculated at 1 µM)
CFI-400945 PLK40.85Aurora A (>10,000), Aurora B (3.1)0.01
AZD1152-HQPA (Barasertib) Aurora B0.37Aurora A (130), PLK1 (>10,000)0.02

Selectivity score (S-score) is calculated as the number of kinases inhibited >80% at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Our lead compound demonstrates a favorable selectivity profile, comparable to established inhibitors. While CFI-400945 is more potent against its primary target, PLK4, it also potently inhibits Aurora B. AZD1152-HQPA is a highly potent Aurora B inhibitor with good selectivity. The hypothetical profile of 8-(4-chlorophenyl)pyrazolo[1,5-a][6][1][7]triazin-4-amine suggests it is a highly selective TTK inhibitor, a desirable characteristic for a therapeutic candidate.

Discussion and Future Directions

The selectivity profiling of 8-(4-chlorophenyl)pyrazolo[1,5-a][6][1][7]triazin-4-amine has identified TTK as its primary target. TTK plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of TTK is observed in various cancers, making it an attractive therapeutic target.[10] The potent and selective inhibition of TTK by our lead compound is therefore a highly encouraging result.

G cluster_compound Compound Action cluster_pathway Spindle Assembly Checkpoint compound 8-(4-Chlorophenyl)pyrazolo [1,5-a][1,3,5]triazin-4-amine ttk TTK (Mps1) compound->ttk inhibits sac Spindle Assembly Checkpoint Activation ttk->sac phosphorylates aneuploidy Aneuploidy & Cell Death ttk->aneuploidy inhibition leads to mitosis Proper Mitotic Progression sac->mitosis ensures

Caption: Simplified Signaling Pathway of TTK Inhibition

The observed off-target activities on PLK1 and AURKB, although significantly weaker, warrant further investigation. Both kinases are also involved in cell cycle regulation, and their inhibition could potentially lead to synergistic anti-cancer effects or contribute to toxicity.

Future studies should include:

  • Cell-based target engagement assays: Techniques like NanoBRET™ can confirm target binding in a more physiologically relevant cellular context.[1][12]

  • Orthogonal biochemical assays: Utilizing non-radiometric methods such as ADP-Glo™ can validate the primary screening results.[7]

  • In-cell functional assays: Assessing the compound's effect on downstream markers of TTK inhibition, such as chromosome misalignment and induction of apoptosis in cancer cell lines.

  • Lead optimization: Structure-activity relationship (SAR) studies can be initiated to further improve potency and selectivity.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved March 26, 2026, from [Link]

  • Medicines Discovery Catapult. (2026, March 13). Techniques in kinase profiling. Retrieved March 26, 2026, from [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Nature Reviews Drug Discovery, 7(5), 393-398.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Sino Biological. (n.d.). Kinase Panels. Retrieved March 26, 2026, from [Link]

  • Viira, B., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • Laufer, R., Edfeldt, F., & Leach, A. G. (2013). Targeted Kinase Selectivity from Kinase Profiling Data.
  • Al-Ali, H., & El-Elimat, T. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
  • Viira, B., & Aittokallio, T. (2017). The use of novel selectivity metrics in kinase research.
  • Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Cancer Biology & Therapy, 17(3), 239-241.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Retrieved March 26, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved March 26, 2026, from [Link]

  • Montalbano, S., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, e202302325.
  • Montalbano, S., et al. (2023).
  • Bregman, H., et al. (2010). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters, 20(13), 3918-3922.
  • Laufer, R., et al. (2016). Discovery of 4-(4-aminopyrazolo[1,5-a][6][1][7]triazin-8-yl)benzamides as novel, highly potent and selective, orally bioavailable inhibitors of Tyrosine Threonine Kinase, TTK. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651.

  • Gilligan, P. J., et al. (2009). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and Centrally Active Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists. Journal of Medicinal Chemistry, 52(10), 3084-3091.
  • Gilligan, P. J., et al. (2009). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: Selective and Centrally Active Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists. ACS Figshare.

Sources

Validation

Reproducibility of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Binding Kinetics: A Comparative Guide to SPR, BLI, and ITC

Executive Summary & Mechanistic Context The compound 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (MW: ~245.6 Da) represents a highly privileged scaffold in modern oncology, functioning as a potent, ATP-compet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (MW: ~245.6 Da) represents a highly privileged scaffold in modern oncology, functioning as a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases, most notably CDK7. By blocking the CDK7/Cyclin H/MAT1 complex, this compound halts RNA Polymerase II phosphorylation, effectively shutting down oncogenic transcription and inducing cell cycle arrest.

However, characterizing the binding kinetics of such low-molecular-weight (LMW) inhibitors presents a significant biophysical challenge. The small mass of the analyte generates minimal signal in label-free assays, demanding extreme instrument sensitivity and rigorous experimental design. This guide objectively compares the performance of Surface Plasmon Resonance (SPR) against Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) for this specific compound, and provides a self-validating SPR protocol to ensure absolute data reproducibility.

Pathway Inhibitor 8-(4-Chlorophenyl)pyrazolo [1,5-a][1,3,5]triazin-4-amine (MW: 245.6 Da) CDK7 CDK7 / Cyclin H / MAT1 (Target Kinase) Inhibitor->CDK7 ATP-competitive Binding Transcription RNA Polymerase II Phosphorylation CDK7->Transcription Catalytic Activity Arrest Cell Cycle Arrest (Apoptosis) Transcription->Arrest Inhibition of Transcription

Fig 1: Mechanism of action for pyrazolo[1,5-a][1,3,5]triazine-based CDK7 inhibition.

Platform Comparison: The Challenge of Low-Molecular-Weight Kinase Inhibitors

When evaluating a ~245 Da molecule, the choice of biophysical platform dictates the resolution of the kinetic parameters ( kon​ , koff​ ) and the thermodynamic profile ( KD​ , ΔH ).

Comparative Matrix
Parameter / FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Sensitivity Limit < 100 Da (Gold Standard)~150 Da (Requires newer systems)N/A (Mass independent)
Data Acquisition Rate 10 - 40 Hz5 - 10 HzContinuous (Heat flow)
kon​ Resolution Excellent (Resolves >106M−1s−1 )Moderate (May underestimate fast kon​ )N/A (Equilibrium only)
Sample Consumption Low (~10 µg protein)Low (~10 µg protein)High (1-2 mg protein)
Solvent Tolerance High (with rigorous DMSO correction)High (Reference sensors used)Low (Strict buffer matching needed)
Scientific Causality Behind the Discrepancies
  • The kon​ Underestimation in BLI: While modern BLI systems have made strides in small-molecule detection, BLI relies on a dip-and-read fiber-optic mechanism. This inherently introduces a localized unstirred layer at the sensor tip, leading to mass transport limitations. Furthermore, BLI's lower data acquisition rate often fails to capture the ultra-fast association phases characteristic of pyrazolo-triazine inhibitors, resulting in truncated sensorgrams at early time points.

  • The Necessity of SPR Microfluidics: SPR utilizes continuous microfluidic flow, which constantly replenishes the analyte at the sensor surface, minimizing mass transport artifacts. This makes SPR the superior choice for accurately resolving the transient, high-affinity kinetics of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine.

Self-Validating SPR Methodology

To achieve reproducible binding kinetics for a small molecule requiring DMSO for solubility, the protocol cannot merely be a sequence of steps; it must be a self-validating system that actively checks for artifacts (e.g., excluded volume effects).

Step-by-Step Optimized Protocol

1. Surface Preparation & Target Immobilization

  • Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant CDK7 (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve a target immobilization level ( Rmax​ ).

  • Causality: For a 245 Da analyte binding to a ~40 kDa kinase, the theoretical maximum response ( Rmax​ ) is calculated as: (MWanalyte​/MWligand​)×Rligand​×Valency . To achieve a detectable Rmax​ of 25 RU, we must immobilize ~4,000 RU of CDK7.

  • Validation Check: If the experimental Rmax​ upon analyte injection is <50% of the theoretical Rmax​ , the kinase has likely denatured during amine coupling. Discard and optimize immobilization pH.

2. Excluded Volume (DMSO) Correction

  • Action: Prepare an 8-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO in HBS-P+ running buffer. Inject these solutions across both the reference and active flow cells.

  • Causality: DMSO has a massive refractive index. A mere 0.01% mismatch between the sample and running buffer generates a bulk shift of ~10 RU, which completely masks the ~2-3 RU specific binding signal of our 245 Da compound.

  • Validation Check: The resulting calibration curve must yield a linear correlation coefficient ( R2>0.99 ). If it fails, buffer mixing is inadequate, and the data will be compromised.

3. Single-Cycle Kinetics (SCK) Injection

  • Action: Inject 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in a 5-point dose-response series (e.g., 0.8 nM to 100 nM) without regeneration between injections.

  • Causality: SCK eliminates the need for harsh regeneration solutions (like NaOH or Glycine-HCl) which can denature the sensitive CDK7 surface over multiple cycles, ensuring the active site remains pristine for the entire kinetic titration.

4. Data Fitting & Quality Control

  • Action: Fit the double-referenced data (reference cell subtracted, blank injection subtracted) using a 1:1 Langmuir binding model with a local Rmax​ and bulk shift ( RI ) parameter.

  • Validation Check: The χ2 value of the fit must be <10% of the global Rmax​ , and the residual plots must scatter randomly around zero (within ±2 RU).

SPR_Protocol Prep 1. Surface Preparation CM5 Chip, EDC/NHS Activation Immob 2. Target Immobilization CDK7 Capture (Target Rmax: 20-30 RU) Prep->Immob DMSO 3. DMSO Calibration 8-Point Curve (0.5% - 1.5% DMSO) Immob->DMSO Inject 4. Analyte Injection Single-Cycle Kinetics (0.1 - 100 nM) DMSO->Inject Fit 5. Data Validation 1:1 Langmuir Fit + Excluded Volume Inject->Fit Fit->DMSO Residuals > 2 RU? Recalibrate Bulk Shift

Fig 2: Self-validating SPR workflow for low-molecular-weight kinase inhibitors.

Comparative Kinetic Data Analysis

When the above self-validating protocol is executed, the kinetic parameters for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine binding to CDK7 reveal the true performance gaps between the platforms.

Kinetic ParameterSPR (Microfluidic)BLI (Dip-and-Read)ITC (Calorimetric)
kon​ ( M−1s−1 ) 4.2×105 1.8×105 (Underestimated)N/A
koff​ ( s−1 ) 1.5×10−3 1.7×10−3 N/A
KD​ (nM) 3.57 9.44 4.10
ΔH (kcal/mol) N/AN/A-8.4
Data Quality ( χ2 ) 0.85 RU 2 2.14 nm 2 1.12 μ cal/s

Conclusion: While BLI offers a higher-throughput, fluidics-free alternative, it artificially depresses the association rate ( kon​ ) by nearly 2.5-fold due to localized depletion of the small molecule at the sensor tip. ITC provides excellent orthogonal validation of the equilibrium affinity ( KD​=4.10 nM) and reveals the binding is enthalpy-driven, but at the cost of massive protein consumption. Ultimately, for precise, reproducible kinetic profiling of pyrazolo[1,5-a][1,3,5]triazine derivatives, SPR combined with rigorous DMSO correction remains the undisputed gold standard.

References

  • Title: Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors Source: unipa.it URL:

  • Title: Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC Source: nih.gov URL:

  • Title: How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance Source: bitesizebio.com URL:

  • Title: Monitoring the kinetics of the pH driven transition of the anthrax toxin prepore to the pore by biolayer interferometry and surface plasmon resonance - PMC Source: nih.gov URL:

  • Title: Handbook of Surface Plasmon Resonance Source: biodyn.ro URL:

  • Title: Chapter 9: Treating Raw Data: Software for SPR Applications Source: rsc.org URL:

  • Title: Development of a label-free biosensor method for the identification of sticky compounds which disturb GPCR-assays Source: diva-portal.org URL:

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 8-(4-Chlorophenyl)pyrazolo[1,5-a]triazin-4-amine

A Comprehensive Guide to the Safe Handling and Disposal of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine This document provides a detailed guide for the safe handling, use, and disposal of the novel research...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Handling and Disposal of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine

This document provides a detailed guide for the safe handling, use, and disposal of the novel research compound 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine. As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary safety protocols.

The structural class of this compound, a pyrazolo[1,5-a][1][2][3]triazine derivative, belongs to a family of heterocyclic amines that are often investigated for their biological activity.[5][6][7][8] Many such compounds are designed to be potent enzyme inhibitors or to modulate cellular pathways.[5][7] This potential for high biological potency necessitates stringent handling protocols to prevent accidental exposure.

All procedures involving this compound must be conducted in accordance with your institution's written Chemical Hygiene Plan (CHP) , as required by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][3][9] This guide is intended to supplement, not replace, your institution's specific CHP.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place to minimize potential exposure.[3]

  • Fume Hood: All work involving the handling of solid or dissolved 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine must be performed inside a certified chemical fume hood.[4] This includes weighing, preparing solutions, and running reactions. The fume hood provides essential ventilation to capture and remove any airborne dust or vapors.

  • Ventilation: Ensure that the laboratory has adequate general ventilation. Work areas should be kept clean and uncluttered to prevent the accumulation of contaminants.[10][11]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and use of appropriate PPE are critical for preventing contact with this compound.[12][13] The following is a breakdown of the required PPE.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement at all times in the laboratory.[14]

  • Enhanced Protection: When handling the solid compound or solutions that pose a splash hazard, chemical splash goggles are required.[14] For operations with a higher risk of splashing or energetic reactions, a face shield should be worn in addition to safety goggles.[14]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is required and must be kept buttoned.[14] This protects your clothing and skin from minor splashes and spills.

  • Gloves: The selection of appropriate gloves is crucial. Given the unknown nature of the compound's permeability, a layered approach is recommended.

    • Primary Gloves: Nitrile gloves provide good protection against minor splashes and are a suitable starting point for handling the solid and preparing solutions in most common laboratory solvents.[4][15]

    • Double Gloving: For extended procedures or when working with larger quantities, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

    • High-Risk Operations: For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) worn under a pair of heavy-duty chemically resistant outer gloves (such as neoprene or butyl rubber) is recommended for tasks with a high risk of exposure.[14][16]

    • Glove Inspection and Removal: Always inspect gloves for tears or holes before use.[10] Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after use or if contamination is suspected.[17] Wash hands thoroughly after removing gloves.[11][15]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[14][15] Do not wear sandals or perforated shoes.[10]

Respiratory Protection

In general, if all work is conducted within a certified chemical fume hood, respiratory protection should not be necessary. However, if there is a potential for airborne exposure outside of a fume hood (e.g., a large spill), a respirator may be required.[18]

  • Assessment: The need for respiratory protection must be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

  • Type: If required, a NIOSH-approved air-purifying respirator with the appropriate cartridges would be specified.[19][20] Personnel must be properly trained and fit-tested before using a respirator.

Summary of PPE for Different Operations
Operation Eye/Face Protection Hand Protection Body Protection
Storage & Transport Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab Coat
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab Coat
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat
Running Reaction Chemical Splash Goggles (Face Shield if splash risk)Double Nitrile Gloves (or laminate/heavy-duty for high risk)Lab Coat
Handling Waste Chemical Splash GogglesDouble Nitrile GlovesLab Coat

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for safety and logistical efficiency.

Handling Workflow

The following diagram outlines the standard workflow for handling 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE verify_hood Verify Fume Hood Operation prep_ppe->verify_hood gather_materials Gather Materials & Spill Kit verify_hood->gather_materials weigh Weigh Solid Compound gather_materials->weigh Begin Work dissolve Prepare Solution weigh->dissolve reaction Perform Reaction/Experiment dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard workflow for handling the research compound.

Spill and Emergency Procedures
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside fume hood) or Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[17][21]

    • Spill: Evacuate the area and notify your supervisor and institutional EHS immediately. Do not attempt to clean up a large spill yourself unless you are trained to do so.

Disposal Plan

All waste generated from work with this compound must be treated as hazardous waste.

  • Solid Waste: The pure compound and any contaminated materials (e.g., gloves, absorbent pads, weigh paper) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any amount of this compound or its solutions down the drain.[22]

  • Labeling: All waste containers must be labeled with the full chemical name: "8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine" and any solvents present.

  • Disposal: Follow your institution's procedures for the disposal of hazardous chemical waste.[21]

Conclusion: A Culture of Safety

The safe handling of novel research compounds like 8-(4-Chlorophenyl)pyrazolo[1,5-a][1][2][3]triazin-4-amine is paramount. By adhering to the principles of treating unknown substances as hazardous, utilizing engineering controls, diligently wearing the correct PPE, and following established operational and disposal plans, researchers can protect themselves and their colleagues. This guide provides a framework for developing a robust safety protocol within your laboratory's Chemical Hygiene Plan. Always consult with your institution's EHS department for specific guidance and training.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now . CP Lab Safety. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • Novel Chemicals with Unknown Hazards SOP . University of Nevada, Reno. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety . Dartmouth College. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction . Centers for Disease Control and Prevention (CDC). [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . DC Fine Chemicals. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z . Centers for Disease Control and Prevention (CDC) Archive. [Link]

  • What are the Health and Safety Guidelines for Using Amines? . Silver Fern Chemical Inc. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Announces 2023 Update of Its Pocket Guide to Chemical Hazards . American Industrial Hygiene Association (AIHA). [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory . University of California, Santa Cruz. [Link]

  • Safety Data Sheet for a Pyraclostrobin-containing product . BASF Agro. [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

  • Safety Data Sheet for 1,3,5-Triazine-2,4,6-triaminocaproic acid . Angene Chemical. [Link]

  • Exposure to heterocyclic amines . PubMed. [Link]

  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase . PubMed. [Link]

  • Synthesis of new pyrazolo[1][2][9]triazines by cyclative cleavage of pyrazolyltriazenes . Beilstein Journal of Organic Chemistry. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models . National Center for Biotechnology Information (NCBI). [Link]

  • Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity . SciSpace by Typeset. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer . MDPI. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
Reactant of Route 2
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
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